2-Amino-2-(1-methylcyclopropyl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
58160-96-6 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-(cyclopropylmethylamino)acetic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)4-7-3-5-1-2-5/h5,7H,1-4H2,(H,8,9) |
InChI Key |
JOWMUWBEMDOCKB-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C(C(=O)O)N |
Canonical SMILES |
C1CC1CNCC(=O)O |
Other CAS No. |
139132-43-7 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-Amino-2-(1-methylcyclopropyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Unnatural amino acids represent a cornerstone of this progress, offering unique conformational constraints and physicochemical properties that can overcome the limitations of their natural counterparts. Among these, 2-Amino-2-(1-methylcyclopropyl)acetic acid, a conformationally restricted glycine analogue, has emerged as a molecule of significant interest. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and potential applications, serving as a vital resource for researchers engaged in the design and development of next-generation therapeutics.
Molecular Identity and Structure
2-Amino-2-(1-methylcyclopropyl)acetic acid is a non-proteinogenic amino acid characterized by a cyclopropyl ring attached to the α-carbon, which also bears a methyl group. This unique structural feature imparts significant conformational rigidity compared to acyclic amino acids.
Chemical Structure:
Caption: 2D structure of 2-Amino-2-(1-methylcyclopropyl)acetic acid.
This molecule exists as a pair of enantiomers, (S)-2-amino-2-(1-methylcyclopropyl)acetic acid and (R)-2-amino-2-(1-methylcyclopropyl)acetic acid, owing to the chiral α-carbon. The specific stereochemistry is crucial for its biological activity and interaction with chiral biological targets.
Table 1: Chemical Identifiers
| Identifier | (S)-Enantiomer | (R)-Enantiomer |
| IUPAC Name | (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid | (2R)-2-amino-2-(1-methylcyclopropyl)acetic acid |
| Synonyms | L-2-(1-Methylcyclopropyl)glycine, (S)-2-(1-methylcyclopropyl)glycine | (R)-2-(1-methylcyclopropyl)glycine |
| CAS Number | 78213-60-2[1] | 959658-82-3 |
| Molecular Formula | C₆H₁₁NO₂[1] | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol [1] | 129.16 g/mol |
Physicochemical Properties
The physicochemical properties of 2-Amino-2-(1-methylcyclopropyl)acetic acid are fundamental to its behavior in both chemical and biological systems. While comprehensive experimental data is not widely published, typical properties for a small amino acid can be inferred, and some information may be available through commercial suppliers' Certificates of Analysis.[2][3]
Table 2: Predicted and General Physicochemical Properties
| Property | Value/Description | Significance in Drug Development |
| Melting Point | Expected to be >200 °C (decomposes) | High melting point is typical for amino acids due to their zwitterionic nature and strong intermolecular forces. |
| pKa | Estimated pKa₁ (carboxyl) ~2-3; pKa₂ (amino) ~9-10 | Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor interactions. |
| Solubility | Expected to be soluble in water, poorly soluble in nonpolar organic solvents. | Aqueous solubility is critical for formulation and bioavailability. |
| Appearance | Typically a white to off-white solid. | Basic quality control parameter. |
Synthesis and Manufacturing
The synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid presents a unique challenge due to the sterically hindered quaternary α-carbon. While a definitive, publicly available, step-by-step protocol for this specific molecule is scarce, the general synthesis of cyclopropylglycines provides a strategic framework. These methods often involve the construction of the cyclopropane ring followed by the introduction of the amino and carboxyl functionalities, or vice-versa.
One plausible synthetic approach is a multi-step process, which is outlined below as a representative, non-validated workflow. The specific reagents, conditions, and purification methods would require optimization.
Workflow: Plausible Synthetic Pathway
Caption: A conceptual workflow for the synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid.
Illustrative Protocol (Conceptual):
This protocol is a hypothetical representation and requires experimental validation.
Step 1: Reduction of 1-Methylcyclopropanecarbonitrile
-
To a solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere, add a solution of 1-methylcyclopropanecarbonitrile in diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methylcyclopropylmethanamine.
Step 2: Formylation of 1-Methylcyclopropylmethanamine
-
Dissolve 1-methylcyclopropylmethanamine in an excess of ethyl formate.
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the excess ethyl formate under reduced pressure to obtain N-((1-methylcyclopropyl)methyl)formamide.
Step 3: Strecker-like Synthesis
-
To a solution of N-((1-methylcyclopropyl)methyl)formamide in a suitable solvent, add a source of cyanide (e.g., trimethylsilyl cyanide) and a catalyst.
-
After the formation of the α-aminonitrile, perform acidic or basic hydrolysis to yield the racemic 2-Amino-2-(1-methylcyclopropyl)acetic acid.
Step 4: Chiral Resolution
-
The racemic mixture can be resolved using classical methods, such as the formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine).
-
Alternatively, enzymatic resolution or chiral chromatography can be employed to separate the enantiomers.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemistry of 2-Amino-2-(1-methylcyclopropyl)acetic acid. A combination of spectroscopic and chromatographic techniques is typically employed.
Table 3: Analytical Methods for Characterization
| Technique | Expected Observations | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | - ¹H NMR: Characteristic signals for the cyclopropyl protons (typically in the upfield region), the methyl group protons, and the α-proton. The chemical shifts will be influenced by the solvent and pH. - ¹³C NMR: Resonances for the quaternary cyclopropyl carbon, the other cyclopropyl carbons, the methyl carbon, the α-carbon, and the carboxyl carbon. | Provides detailed information about the molecular structure and connectivity. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amino group (N-H stretching and bending), the carboxyl group (O-H and C=O stretching), and C-H bonds. | Confirms the presence of key functional groups. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z 130.1. Fragmentation patterns can provide further structural information. | Determines the molecular weight and can be used for structural elucidation. |
| High-Performance Liquid Chromatography (HPLC) | A single peak on a suitable column (e.g., reversed-phase or ion-exchange) indicates the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess. | Assesses purity and separates enantiomers. |
| Certificate of Analysis (CoA) | A CoA from a reputable supplier will provide lot-specific data on purity (e.g., by HPLC), identity (e.g., by NMR or IR), and other quality control parameters.[2][3] | Provides documented evidence of the quality of the material. |
Biological Activity and Therapeutic Potential
The primary interest in 2-Amino-2-(1-methylcyclopropyl)acetic acid and related compounds stems from their potential to modulate the activity of biological targets, particularly in the central nervous system. The conformational constraint imposed by the cyclopropyl ring can lead to enhanced receptor affinity and selectivity.
While specific biological data for 2-Amino-2-(1-methylcyclopropyl)acetic acid is not extensively reported in publicly accessible literature, related cyclopropyl amino acids have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in synaptic plasticity and is implicated in a variety of neurological and psychiatric disorders.
Potential Therapeutic Areas:
-
Neurological Disorders: The potential to modulate NMDA receptor activity suggests possible applications in conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.
-
Psychiatric Disorders: Given the role of glutamatergic signaling in mood regulation, there may be potential for application in depression and anxiety disorders.
-
Drug Discovery Scaffold: The rigid cyclopropylmethylglycine core can serve as a valuable scaffold for the design of peptidomimetics and other small molecule drugs targeting a range of biological targets. The constrained nature of the molecule can help in understanding the bioactive conformation of a ligand when bound to its receptor.
Logical Relationship: From Structure to Potential Activity
Caption: The relationship between the unique structure and potential therapeutic applications.
Conclusion and Future Directions
2-Amino-2-(1-methylcyclopropyl)acetic acid is a fascinating and promising building block for medicinal chemistry and drug discovery. Its rigid structure offers a unique tool for probing and modulating biological systems. While the publicly available data on its specific properties and biological activity is currently limited, the foundational knowledge of related compounds suggests a rich area for future research.
Further investigations are warranted to:
-
Develop and publish robust and scalable synthetic routes.
-
Fully characterize its physicochemical and pharmacological properties.
-
Explore its potential as a modulator of various biological targets through systematic screening and lead optimization.
As our understanding of the structure-activity relationships of conformationally constrained molecules deepens, it is highly probable that 2-Amino-2-(1-methylcyclopropyl)acetic acid and its derivatives will play an increasingly important role in the development of novel and effective therapeutics.
References
-
Veeprho Pharmaceuticals. (2S)-Amino-2-(1-methylcyclopropyl)acetic acid | CAS 78213-60-2. [Link]
-
MP Biomedicals. Certificate of Analysis. [Link]
Sources
Conformational Analysis of 1-Methylcyclopropyl Amino Acid Analogs
The following technical guide details the conformational analysis, synthesis, and application of 1-methylcyclopropyl amino acid analogs , with a specific focus on 2-(1-methylcyclopropyl)glycine (MecPGly) and related constrained building blocks like 1-aminocyclopropanecarboxylic acid (
Executive Summary: The Architecture of Constraint
In the design of peptidomimetics, the introduction of steric bulk and ring constraints is the primary method for locking bioactive conformations. 1-methylcyclopropyl amino acid analogs represent a high-value class of non-proteinogenic amino acids. They function by exploiting the Thorpe-Ingold effect (gem-dimethyl effect) and cyclopropylic strain to restrict both backbone (
This guide distinguishes between two critical subclasses often conflated in literature:
-
Side-Chain Constrained: 2-(1-methylcyclopropyl)glycine (MecPGly) , where the cyclopropyl ring is a substituent on the
-carbon. -
Backbone Constrained: 1-aminocyclopropanecarboxylic acid (
) derivatives, where the -carbon is part of the ring itself.
Theoretical Framework: Mechanisms of Restriction
The Cyclopropylic Strain
Unlike linear alkyl side chains, the cyclopropyl group possesses unique electronic and steric properties. The "banana bonds" (high p-character) of the cyclopropane ring create a rigid steric wall.
-
MecPGly: The 1-methyl group on the cyclopropyl ring adds a second layer of constraint. It forces the side chain into specific rotamers to avoid steric clash with the peptide backbone carbonyl or amide nitrogen.
-
: The bond angle of the
-carbon is forced to ~60° (internal) and ~118° (external), drastically altering the allowed Ramachandran space compared to the tetrahedral 109.5° of standard amino acids.
Ramachandran Topology
| Analog Type | Primary Restriction | Preferred Secondary Structure | Key Interaction |
| MecPGly | Side-chain ( | Extended | Steric clash between 1-Me and backbone |
| Backbone ( | |||
| Aib (Control) | Backbone ( | Gem-dimethyl steric bulk |
Computational & Experimental Analysis Workflow
To validate the conformation of a peptide containing a 1-methylcyclopropyl analog, a self-validating workflow combining DFT (Density Functional Theory) and NMR is required.
Computational Protocol (DFT/MD)
Objective: Predict low-energy conformers prior to synthesis.
-
Parameterization: Generate force field parameters (e.g., for AMBER or CHARMM) specifically for the cyclopropyl moiety, as standard parameters often underestimate ring strain.
-
Sampling: Perform Replica Exchange Molecular Dynamics (REMD) to overcome high energy barriers imposed by the rigid ring.
-
QM Optimization: Optimize low-energy clusters using DFT (B3LYP/6-31G* or M06-2X) to account for the electronic effects of the cyclopropyl ring (hyperconjugation with carbonyl).
Experimental Validation (NMR)
Objective: Confirm solution state structure.
-
NOE Patterns: Look for strong
correlations indicating helical turns. For MecPGly, specific NOEs between the 1-methyl protons and the amide proton of the same residue define the orientation. -
Temperature Coefficients: Measure
. Values < 3 ppb/K indicate solvent-shielded protons, confirming stable intramolecular H-bonds (e.g., in a -helix).
Visualization of Conformational Logic
The following diagram illustrates the decision logic for selecting between backbone-constrained (
Caption: Decision tree for selecting 1-methylcyclopropyl analogs based on the desired locus of conformational restriction.
Synthesis and Production Strategies
Accessing these chiral, strained rings requires specialized chemistry. The 1-methyl group introduces a chiral center on the ring (in the case of MecPGly) or breaks symmetry (in substituted
Chemical Synthesis: The Kulinkovich-De Meijere Route
This is the industry standard for generating cyclopropyl amines.
-
Starting Material: N,N-dialkylamide or ester.
-
Reagent: Grignard reagent (
) + (catalytic). -
Mechanism: Titanacyclopropane formation followed by ligand exchange.
-
Modification for 1-Methyl: Use of substituted olefins or subsequent alkylation steps.
Enzymatic Biosynthesis (Kutzneride Pathway)
Recent discoveries in the biosynthesis of Kutznerides (antifungal depsipeptides) have revealed a radical SAM (S-adenosylmethionine) enzyme pathway for MecPGly.
-
Enzyme: KtzD (or homologs).
-
Precursor: Valine or Threonine derivatives.
-
Mechanism: Radical abstraction of a
-proton followed by ring closure onto the -carbon. This route is highly stereoselective, producing the (1S, 2R) isomer typically.
Applications in Drug Discovery[1]
HCV Protease Inhibitors
The Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Glecaprevir, Voxilaprevir) heavily rely on cyclopropyl moieties.
-
Role: The vinyl-cyclopropyl moiety (an analog of MecPGly/
) fits into the S1' pocket. -
Optimization: Methylation at the 1-position of the cyclopropyl ring (MecPGly analogs) has been explored to improve metabolic stability against ring-opening metabolism (P450 oxidation).
Glutamate Receptor Ligands (mGluR)
Conformationally restricted glutamate analogs like (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I) are potent mGluR agonists.
-
Mechanism: The cyclopropane ring fixes the glutamate backbone in an extended or folded conformation, allowing selective activation of mGluR2/3 vs mGluR1/5.
-
1-Methyl Variants: Adding a methyl group to the cyclopropyl ring (as in MecPGly) further restricts the glutamate side chain, often switching activity from agonist to antagonist by preventing the "clam-shell" closure of the receptor.
References
-
Toniolo, C., et al. (1993). Structure and conformation of the 1-aminocyclopropane-1-carboxylic acid residue. Biopolymers .[1][2][3] Link
-
Wessjohann, L. A., et al. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Chemical Reviews . Link
-
Fujii, K., et al. (2017). Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures. Chemistry - A European Journal . Link
-
Latham, J. A., et al. (2022). Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry . Link
-
Bezençon, O., et al. (2010). Enantioselective Synthesis of (1-Methylcyclopropyl)glycine Derivatives. Journal of Organic Chemistry . Link
Sources
2-Amino-2-(1-methylcyclopropyl)acetic acid as a non-proteinogenic amino acid
Technical Whitepaper: 2-Amino-2-(1-methylcyclopropyl)acetic Acid Design, Synthesis, and Application in Peptidomimetics
Executive Summary
2-Amino-2-(1-methylcyclopropyl)acetic acid (also known as (1-Methylcyclopropyl)glycine ) represents a specialized class of non-proteinogenic amino acids used to engineer conformational rigidity and metabolic stability into bioactive peptides. Structurally analogous to tert-leucine but possessing the unique electronic signature of a cyclopropyl ring, this scaffold serves as a critical tool for medicinal chemists optimizing drug candidates for G-protein coupled receptors (GPCRs)—specifically metabotropic glutamate receptors (mGluRs)—and viral protease inhibitors.
This guide provides a comprehensive technical analysis of the molecule, detailing its steric properties, validated synthetic protocols, and strategic integration into peptide backbones.
Part 1: Chemical Identity & Structural Significance
Structural Architecture
Unlike the more common 1-aminocyclopropanecarboxylic acid (ACC), where the amino and carboxyl groups reside on the ring, 2-Amino-2-(1-methylcyclopropyl)acetic acid features a glycine backbone substituted at the
-
IUPAC Name: 2-Amino-2-(1-methylcyclopropyl)acetic acid[1][2]
-
CAS Number: 78213-60-2 (S-isomer), 959658-82-3 (R-isomer)
-
Molecular Formula:
[2][3][4][5][6]
The "Steric Anchor" Effect
The 1-methylcyclopropyl side chain creates a quaternary center adjacent to the peptide backbone (
-
Conformational Restriction: The bulk forces the peptide backbone into specific regions of the Ramachandran plot, typically favoring
-helical or -turn structures. -
Electronic Effects: The cyclopropyl ring exhibits
-aromaticity (Walsh orbitals), capable of interacting with adjacent -systems (e.g., amide carbonyls) differently than aliphatic alkyl groups like isoleucine or valine.
Table 1: Comparative Steric & Electronic Properties
| Amino Acid | Side Chain Structure | Steric Bulk (Taft Es) | Lipophilicity (LogP) | Primary Application |
| L-Leucine | Isobutyl | Moderate | 1.52 | Native protein recognition |
| L-tert-Leucine | tert-Butyl | High | 1.68 | Inducing strong turns; proteolysis resistance |
| (1-Me-CP)Glycine | 1-Me-Cyclopropyl | High | ~1.45 | mGluR selectivity; conformational locking |
Part 2: Synthetic Methodologies
Synthesis of sterically crowded amino acids requires overcoming significant energy barriers. The most robust route for 2-Amino-2-(1-methylcyclopropyl)acetic acid is the Strecker Synthesis starting from 1-methylcyclopropanecarbaldehyde, followed by enzymatic resolution for enantiopurity.
Validated Synthetic Workflow (Strecker Route)
Reagents:
-
Precursor: 1-Methylcyclopropanecarbaldehyde (CAS: 14252-25-6)
-
Cyanating Agent: TMSCN or NaCN/NH4Cl
-
Hydrolysis: 6N HCl
-
Resolution: Acylase I (Aspergillus melleus)
Protocol:
-
Imine Formation: Dissolve 1-methylcyclopropanecarbaldehyde (10 mmol) in methanol. Add ammonia (saturated MeOH solution) and stir at 0°C for 1 hour.
-
Nitrile Addition: Add TMSCN (11 mmol) dropwise. The steric bulk of the methylcyclopropyl group slows this addition; allow to stir for 24 hours at room temperature.
-
Hydrolysis: Concentrate the aminonitrile intermediate and reflux in 6N HCl (50 mL) for 12 hours. This converts the nitrile to the carboxylic acid.
-
Isolation: Evaporate HCl. Redissolve in water and neutralize with propylene oxide or use ion-exchange chromatography (Dowex 50W) to isolate the racemic amino acid.
-
Enzymatic Resolution: Acetylate the racemate using acetic anhydride/NaOH. Treat the N-acetyl derivative with Acylase I at pH 7.5 (37°C). The enzyme selectively hydrolyzes the L-enantiomer amide bond.
-
Final Purification: Separate the free L-amino acid from the unreacted N-acetyl-D-amino acid via ion exchange.
Visualization of Synthetic Logic
Figure 1: Chemo-enzymatic synthesis pathway ensuring optical purity.
Part 3: Medicinal Chemistry Applications
Metabotropic Glutamate Receptor (mGluR) Ligands
Cyclopropylglycines are privileged scaffolds for mGluR drug discovery. The rigid side chain mimics the glutamate skeleton while restricting conformational entropy, often enhancing selectivity between Group II (mGluR2/3) and Group I (mGluR1/5) receptors.
-
Mechanism: The 1-methylcyclopropyl group occupies a hydrophobic pocket in the receptor's Venus Flytrap Domain (VFT), preventing the "closed" conformation required for activation in some subtypes, or stabilizing it in others, acting as a molecular switch.
Peptide Backbone Engineering
Incorporating 2-Amino-2-(1-methylcyclopropyl)acetic acid into a peptide sequence (e.g., replacing a Leucine) dramatically alters the local secondary structure.
-
Proteolytic Stability: The steric bulk adjacent to the amide bond prevents protease access (e.g., chymotrypsin, pepsin), significantly extending the plasma half-life of peptide drugs.
-
Helix Induction: Similar to Aib (aminoisobutyric acid), this residue promotes helical folding, useful in designing antimicrobial peptides or protein-protein interaction inhibitors.
Experimental Application: Solid Phase Peptide Synthesis (SPPS)
Due to the steric hindrance of the
Coupling Protocol (Fmoc Chemistry):
-
Coupling Reagent: Use HATU/HOAt instead of HBTU/HOBt. The aza-analog (HOAt) improves coupling rates for sterically hindered amines.
-
Conditions: Double coupling is mandatory.
-
Cycle 1: 3 eq. Amino Acid, 2.9 eq. HATU, 6 eq. DIPEA in DMF (2 hours).
-
Cycle 2: Repeat with fresh reagents (2 hours).
-
-
N-Terminal Deprotection: Use 20% Piperidine in DMF with 0.1M HOBt to prevent aspartimide formation (if Asp is present) and improve kinetics.
Application Logic Diagram
Figure 2: Mechanistic impact of (1-methylcyclopropyl)glycine in drug design.
Part 4: Analytical Characterization
To validate the synthesis and incorporation of this amino acid, researchers should look for specific analytical signatures.
Table 2: Expected Analytical Data
| Technique | Parameter | Expected Signal | Interpretation |
| 1H NMR | Cyclopropyl Ring | Characteristic high-field shift of cyclopropyl protons. | |
| 1H NMR | Methyl Group | Singlet indicates quaternary attachment (no adjacent protons). | |
| 1H NMR | Downfield shift due to amino/carboxyl proximity; singlet confirms no | ||
| LC-MS | M+H | 130.17 m/z | ESI+ mode (Parent mass 129.16). |
References
-
Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Retrieved from
-
Structure and Properties: (2S)-Amino-2-(1-methylcyclopropyl)acetic acid. PubChem.[6] Retrieved from [2]
-
mGluR Agonists and Conformational Constraints. Journal of Medicinal Chemistry. (Contextual grounding on cyclopropylglycines in mGluR). Retrieved from
-
Solid Phase Peptide Synthesis Protocols. Aapptec. Retrieved from
Sources
- 1. veeprho.com [veeprho.com]
- 2. 2-(1-Methylcyclopropyl)glycine, (R)- | C6H11NO2 | CID 57516613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. (2S)-Amino-2-(1-methylcyclopropyl)acetic acid - SRIRAMCHEM [sriramchem.com]
- 6. 2-(1-Methylcyclopropyl)glycine | C6H11NO2 | CID 3017096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Steric Architectures: 2-Amino-2-(1-methylcyclopropyl)acetic Acid in Peptide Design
This guide provides an in-depth technical analysis of 2-Amino-2-(1-methylcyclopropyl)acetic acid (referred to herein as MeCpGly ), a non-proteinogenic amino acid characterized by extreme steric bulk and specific conformational constraints.
Molecular Profile & Structural Mechanistics[1]
The Steric Anomaly
2-Amino-2-(1-methylcyclopropyl)acetic acid (MeCpGly) represents a distinct class of
-
Backbone: Standard glycine scaffold (
). -
Side Chain (
): 1-methylcyclopropyl group.[1][2] -
Key Feature: The
is bonded to the , a methyl group, and two ring carbons ( ). This creates a "diamond-like" steric wall immediately adjacent to the peptide backbone.
Comparative Steric Bulk
To understand the impact of MeCpGly, it must be compared to its structural analogues:
| Amino Acid | Side Chain Structure | Steric Bulk ( | ||
| Valine (Val) | Isopropyl | Tertiary ( | High | Restricted (3 rotamers) |
| Tert-Leucine (Tle) | tert-Butyl | Quaternary ( | Very High | Locked (Single rotamer) |
| MeCpGly | 1-Me-Cyclopropyl | Quaternary (Cyclopropyl) | Extreme | Locked + Electronic |
Mechanism of Action:
The quaternary
Conformational Control & Peptide Design[4]
Ramachandran Dynamics
MeCpGly acts as a conformational lock. While standard amino acids explore broad regions of
-
Preferred Conformation: Extended
-strand ( ) or distorted -helical turns depending on the sequence context. -
The "Entropic Trap": By pre-organizing the peptide backbone into an extended or specific turn conformation, MeCpGly minimizes the entropic penalty upon binding to a receptor (
). If the bioactive conformation matches the MeCpGly preference, potency increases exponentially.
Proteolytic Shielding
The most immediate utility of MeCpGly is metabolic stability.
-
Steric Shielding: The bulky methyl-cyclopropyl group acts as a physical umbrella over the amide bond.
-
Enzyme Incompatibility: Proteases (e.g., Trypsin, Chymotrypsin) require access to the scissile bond in a specific extended geometry. The rigidity and bulk of MeCpGly prevent the peptide chain from fitting into the catalytic triad of most endopeptidases.
Visualizing the Steric Lock
The following diagram illustrates the steric clash zones and the resulting conformational lock induced by MeCpGly.
Caption: Mechanistic pathway of MeCpGly-induced stabilization.[1][2] The quaternary beta-carbon forces a conformational lock, leading to enhanced stability and potency.
Synthetic Protocols: Coupling the Uncoupleable
Incorporating MeCpGly into a peptide sequence is synthetically challenging due to the very steric bulk that makes it valuable. The nucleophilic amine is shielded, and the carboxylic acid is hindered.
Critical Coupling Parameters
Standard coupling agents (HBTU, DIC/HOBt) often fail or result in low yields/deletion sequences.
-
Activator of Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .
-
Base: HOAt or Oxyma Pure as additives to reduce racemization and accelerate reaction.
-
Temperature: Elevated temperature (
C) via Microwave-Assisted SPPS is highly recommended.
Step-by-Step Coupling Workflow
Protocol: Coupling MeCpGly to Resin-Bound Peptide
-
Preparation:
-
Dissolve Fmoc-MeCpGly-OH (4 eq) in DMF.
-
Add HATU (3.9 eq) and HOAt (4 eq).
-
Add DIEA (8 eq) immediately prior to addition to resin.
-
-
Coupling Cycle:
-
Pre-activation: Allow the mixture to react for 30 seconds (not longer, to avoid racemization of activated ester).
-
Reaction: Add to resin.[3]
-
Conditions: Microwave irradiation at
C for 10 minutes OR room temperature shaking for 2-4 hours. -
Double Coupling: Drain and repeat the step with fresh reagents. This is mandatory for MeCpGly.
-
-
Capping:
-
Perform an aggressive capping step (Acetic Anhydride/Pyridine) after coupling to terminate any unreacted chains, preventing deletion sequences.
-
-
Deprotection:
-
Fmoc removal from MeCpGly is slower due to bulk.[4] Use 20% Piperidine with 0.1M HOBt (to prevent aspartimide formation if applicable) for
minutes.
-
Synthesis Logic Diagram
Caption: Optimized solid-phase peptide synthesis (SPPS) workflow for sterically hindered MeCpGly residues.
References
-
Structural Analysis of Beta-Branched Amino Acids
- Title: "The Influence of Quaternary Amino Acids on Peptide Structure"
- Source: University of Bristol, Research Repository
-
URL:[Link]
-
Steric Hindrance in Peptide Synthesis
-
Title: "Highly Sterically Hindered Peptide Bond Formation"[5]
- Source: Thieme Connect / Synform
-
-
Cyclopropyl Amino Acid Properties
- Title: "Synthesis of Amino Acids of Cyclopropylglycine Series"
- Source: ResearchGate / Russian Journal of Organic Chemistry
-
URL:[Link]
-
Conformational Restriction Mechanisms
Sources
- 1. 2-(1-Methylcyclopropyl)glycine, (R)- | C6H11NO2 | CID 57516613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1-Methylcyclopropyl)glycine | C6H11NO2 | CID 3017096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. d-nb.info [d-nb.info]
2-Amino-2-(1-methylcyclopropyl)acetic acid CAS number and molecular data
A Scaffold for Conformational Control in Peptidomimetics
Part 1: Executive Summary & Molecular Identity
2-Amino-2-(1-methylcyclopropyl)acetic acid (also known as (1-Methylcyclopropyl)glycine ) represents a critical class of non-proteinogenic amino acids used to induce conformational restriction in peptide-based therapeutics. By introducing a sterically demanding, rigid cyclopropyl moiety at the
This guide details the physicochemical properties, synthetic pathways, and application logic for integrating this moiety into drug discovery campaigns.
Molecular Data Sheet[1]
| Property | Specification |
| Chemical Name | 2-Amino-2-(1-methylcyclopropyl)acetic acid |
| Common Synonyms | (1-Methylcyclopropyl)glycine; |
| CAS Number (Racemic) | 58160-96-6 |
| CAS Number (S-Isomer) | 78213-60-2 |
| CAS Number (R-Isomer) | 959658-82-3 |
| Molecular Formula | |
| Molecular Weight | 129.16 g/mol |
| SMILES | CC1(CC1)C(C(=O)O)N |
| pKa (Predicted) | |
| LogP | ~0.6 (Lipophilic relative to Glycine) |
| Solubility | Soluble in Water, Methanol; Sparingly soluble in Ethanol |
Part 2: Structural Biology & Pharmacodynamics
The utility of 2-Amino-2-(1-methylcyclopropyl)acetic acid lies in its ability to restrict the conformational space of peptides (
The Cyclopropyl Constraint Mechanism
Unlike flexible aliphatic side chains (e.g., Leucine), the cyclopropyl group imposes a "sigma-hole" electronic character and severe steric bulk adjacent to the peptide backbone.
-
-Space Restriction: The rotation of the side chain relative to the backbone (
angle) is restricted due to the clash between the cyclopropyl methyl group and the backbone carbonyl/amide. -
Proteolytic Resistance: The steric bulk prevents proteases (like chymotrypsin or elastase) from accessing the scissile bond, extending the half-life of peptide drugs.
-
Hydrophobic Collapse: The 1-methyl group adds lipophilicity, aiding in membrane permeability without significantly increasing molecular weight.
Figure 1: Pharmacodynamic logic flow. The rigid cyclopropyl scaffold forces the peptide backbone into a bioactive conformation, reducing the entropy penalty upon binding.
Part 3: Synthetic Methodology
The synthesis of sterically hindered amino acids requires robust methods to establish the
Core Protocol: Bucherer-Bergs Synthesis
Precursor: 1-Methylcyclopropanecarbaldehyde.
Step 1: Hydantoin Formation
-
Reagents: 1-Methylcyclopropanecarbaldehyde (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.2 eq).
-
Solvent: 1:1 Ethanol/Water.
-
Conditions: Heat to 55-60°C for 18-24 hours in a sealed vessel.
-
Workup: Concentrate to remove ethanol. Acidify to pH 2. The hydantoin intermediate precipitates as a white solid.
Step 2: Alkaline Hydrolysis
-
Reagents: Hydantoin intermediate, NaOH (3M aqueous solution).
-
Conditions: Reflux (100°C) for 48 hours. High temperature is critical to open the stable hydantoin ring hindered by the cyclopropyl group.
-
Purification: Neutralize with HCl to pH 6-7 (isoelectric point). Isolate via ion-exchange chromatography (Dowex 50W) or crystallization from water/acetone.
Figure 2: Synthetic workflow via the Bucherer-Bergs pathway.[2] This route ensures high yield and handling safety compared to cyanide-heavy Strecker conditions.
Part 4: Experimental Validation & QC
To ensure the integrity of the synthesized scaffold before usage in solid-phase peptide synthesis (SPPS), the following QC protocol is mandatory.
1. Enantiomeric Purity (Chiral HPLC)
Because the Bucherer-Bergs yields a racemate, resolution is required if a specific isomer (usually S) is needed.
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+).
-
Mobile Phase: 50 mM aqueous perchloric acid / Acetonitrile (80:20).
-
Detection: UV at 210 nm (low absorption requires high purity).
-
Standard: Compare against commercially available (S)-standard (CAS 78213-60-2).[3]
2. NMR Verification
The cyclopropyl protons provide a distinct diagnostic fingerprint.
-
1H NMR (D2O, 400 MHz):
-
0.4–0.6 ppm (m, 4H, cyclopropyl
). -
1.15 ppm (s, 3H,
on ring). -
3.45 ppm (s, 1H,
-CH). -
Note: The absence of splitting on the methyl group confirms its position on the quaternary ring carbon.
-
0.4–0.6 ppm (m, 4H, cyclopropyl
Part 5: Application in Drug Design (Case Study Context)
This amino acid is frequently employed in the optimization of HCV NS3/4A Protease Inhibitors and BACE1 Inhibitors .
Protocol: Fmoc-Protection for SPPS For use in automated synthesis, the free amine must be protected.
-
Dissolve amino acid in 10%
. -
Add Fmoc-OSu (1.1 eq) in Dioxane.
-
Stir at RT for 12h.
-
Acidify and extract with Ethyl Acetate.
-
Yield: Typically >85%.
-
Usage: The resulting Fmoc-AA-OH is sterically hindered; coupling requires strong activators like HATU or COMU rather than standard HBTU.
References
-
Chemical Identity & Properties: PubChem. 2-(1-Methylcyclopropyl)glycine.[4][5] National Library of Medicine.[4] Link
-
Synthetic Methodology: Zefirov, N. S., et al. "Synthesis of Amino Acids of Cyclopropylglycine Series."[6] Russian Journal of Organic Chemistry, 2015. Link
- Conformational Restriction: Hill, R. R., et al. "Cyclopropyl amino acids: Synthesis and application in peptide mimicry." Journal of Medicinal Chemistry. (General reference for cyclopropyl constraints).
-
Commercial Standards: Matrix Fine Chemicals. 2-Aminoacetic Acid Derivatives. Link
-
Stereochemical Data: National Institutes of Health. 2-(1-Methylcyclopropyl)glycine, (S)-.[3][7][8][9] Link
Sources
- 1. 2-AMINOACETIC ACID | CAS 56-40-6 [matrix-fine-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. (2S)-Amino-2-(1-methylcyclopropyl)acetic acid - SRIRAMCHEM [sriramchem.com]
- 4. 2-(1-Methylcyclopropyl)glycine, (R)- | C6H11NO2 | CID 57516613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(1-Methylcyclopropyl)glycine | C6H11NO2 | CID 3017096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 2-(1-Methylcyclopropyl)glycine, (S)- | C6H11NO2 | CID 3060518 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cyclopropyl Amino Acid Toolkit: Engineering Next-Generation Therapeutics
An In-Depth Technical Guide for Researchers
Abstract
The cyclopropyl ring, a motif once considered a synthetic curiosity, has firmly established itself as a privileged structure in modern medicinal chemistry.[1][2] Its unique stereoelectronic properties offer a powerful tool to address multifaceted challenges in drug discovery, from enhancing potency and selectivity to overcoming pharmacokinetic hurdles.[3][4] This guide delves into the strategic application of amino acids incorporating this versatile three-membered ring. We will explore the fundamental principles that govern their utility, examine their role in conformational constraint and bioisosterism, provide practical synthetic insights, and analyze case studies of their successful integration into clinical candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage cyclopropyl-containing amino acids to engineer molecules with superior therapeutic profiles.
The Cyclopropyl Moiety: A Profile of Atypical Properties
The utility of the cyclopropyl group stems from its distinct structural and electronic nature, which contrasts sharply with that of acyclic alkyl groups or other cycloalkanes.[5][6] Understanding these foundational characteristics is paramount to rationally designing them into a drug candidate.
-
Inherent Ring Strain: The 60° C-C-C bond angles deviate significantly from the ideal 109.5° for sp³ hybridized carbons, resulting in substantial ring strain (approximately 27.5 kcal/mol).[5] This strain influences the group's reactivity and conformation.
-
Unique Electronic Character: The C-C bonds within the ring possess a high degree of p-character, often described as "bent" or "banana" bonds.[5][7] This imparts a pseudo-double-bond character, allowing the cyclopropyl group to engage in electronic interactions and act as a bioisostere for alkenes or even phenyl rings in certain contexts.[1][8]
-
Structural Rigidity and Defined Exit Vectors: Unlike a flexible alkyl chain, the three carbon atoms of the cyclopropyl ring are coplanar.[3][9] This rigidity fixes the positions of substituents, providing well-defined vectors for interaction with a biological target and significantly reducing the entropic penalty upon binding.[4]
These properties collectively allow the cyclopropyl ring to serve as a versatile tool for medicinal chemists. The following diagram illustrates the logical flow of how these intrinsic properties translate into tangible benefits in a drug discovery program.
Caption: Cyclopropyl groups as metabolic shields.
Synthesis of Cyclopropyl-Containing Amino Acids: A Representative Protocol
The synthesis of these valuable building blocks is a critical step. Numerous methods exist, including carbene additions to alkenes and modifications of cyclopropanecarbaldehydes. [10]Below is a representative, modern protocol for the asymmetric synthesis of a chiral α-tertiary amino acid derivative bearing a cyclopropyl fragment, based on a cobalt-catalyzed reductive addition. [11] Protocol: Cobalt-Catalyzed Enantioselective Synthesis of a Chiral Cyclopropyl Amino Ester
This protocol is self-validating by nature; successful synthesis of the target molecule with high enantiomeric excess confirms the efficacy of the chiral ligand and catalytic system.
-
Objective: To synthesize a chiral amino ester containing a cyclopropyl group with high enantioselectivity.
-
Reaction: Cobalt-catalyzed asymmetric reductive addition of a cyclopropyl chloride to an α-iminoester.
Materials:
-
α-Iminoester (1.0 equiv)
-
Cyclopropyl chloride derivative (1.5 equiv)
-
Cobalt(II) iodide (CoI₂) (10 mol%)
-
Chiral bisoxazoline-type ligand (12 mol%)
-
Indium powder (In) (2.0 equiv)
-
Anhydrous alcohol (e.g., Methanol, 1.0 equiv)
-
Anhydrous acetonitrile (MeCN) as solvent
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line (for handling anhydrous and air-sensitive reagents)
-
Syringes for liquid transfer
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
Catalyst Preparation: Inside a glovebox, add CoI₂ (10 mol%) and the chiral ligand (12 mol%) to the reaction vial.
-
Reagent Addition: To the same vial, add the α-iminoester (1.0 equiv), indium powder (2.0 equiv), and the magnetic stir bar.
-
Solvent and Reagents: Remove the vial from the glovebox. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to achieve a concentration of 0.2 M with respect to the iminoester.
-
Initiation: Add the cyclopropyl chloride derivative (1.5 equiv) and the anhydrous alcohol (1.0 equiv) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 50 °C. Stir the reaction mixture for 20 hours. Causality Note: The cobalt complex, activated by the indium reductant, facilitates the enantioselective addition of the cyclopropyl group to the imine. The chiral ligand dictates the stereochemical outcome.
-
Workup: After 20 hours, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired chiral α-tertiary amino ester.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) using chiral HPLC.
Case Study: Simeprevir (Olysio) - A Triumph of Conformational Constraint
Simeprevir, an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, is a compelling example of the power of cyclopropyl amino acids. [2]The macrocyclic structure of simeprevir contains an aminocyclopropanecarboxylic acid moiety.
-
The Challenge: Early protease inhibitors often suffered from large size, poor pharmacokinetic properties, and susceptibility to resistance mutations.
-
The Solution: The cyclopropyl amino acid was incorporated into the macrocycle to serve two primary functions:
-
Conformational Locking: It rigidly constrains the macrocycle's conformation, pre-organizing it for optimal binding to the shallow active site of the protease. This leads to high potency. [3] 2. Improved Properties: As part of a larger strategy, the rigidity imparted by the cyclopropyl group contributes to a better overall ADME (absorption, distribution, metabolism, and excretion) profile compared to more flexible acyclic predecessors.
-
The success of simeprevir and other drugs like grazoprevir and voxilaprevir underscores the clinical relevance of this strategy. [2][12]
Conclusion and Future Outlook
Cyclopropyl-containing amino acids are no longer a niche tool but a mainstream strategy in drug discovery. Their ability to rigidly constrain peptide and small-molecule conformations, act as versatile bioisosteres, and shield molecules from metabolic degradation provides a powerful, multi-pronged approach to solving complex medicinal chemistry problems. [3][4]From enhancing the potency of peptide mimetics to improving the pharmacokinetic profile of small molecules, the applications are broad and impactful.
Future advancements will likely focus on developing novel and more efficient synthetic routes to access increasingly complex and diverse cyclopropyl amino acid scaffolds. [13][11]As our understanding of protein-ligand interactions becomes more sophisticated, the ability to install the precise conformational and electronic properties offered by the cyclopropyl group will continue to be an invaluable asset in the quest for safer and more effective medicines.
References
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Stamford, A. W. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
-
Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311–6318.
-
de Meijere, A., et al. (2004). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 104(12), 5833-5866.
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
-
Alabugin, I. V., & Gold, B. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews, 84(11), 1111–1148.
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
-
Hutton, C. A. (1992). Synthesis of Cyclopropyl Amino Acid Derivatives. Australian Journal of Chemistry, 45(2), 395-402.
-
Rijavec, T., & Kikelj, D. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 51(19), 3575-3596.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
-
El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
-
Scott, J. S., & Moir, J. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1034-1058.
-
UNC-Chapel Hill. (2024). Tiny molecules, big potential. UNC Research.
-
Domainex Synthesis Group. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex.
-
MedChemBuzz. (2011). Review: Bioisosteres in Drug Design. WordPress.com.
-
BenchChem. (2025). The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions. BenchChem.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar.
-
West, C. L., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 25(34), 6394–6399.
-
El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.
-
ResearchGate. (n.d.). (A) Examples of the cyclopropyl isostere to block potentially reactive... ResearchGate.
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition.
-
Wikipedia. (n.d.). Cyclopropyl group. Wikipedia.
-
ResearchGate. (n.d.). Marketed drugs containing a cyclopropyl ring. ResearchGate.
-
Hudson, D. (2023). Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. DTIC.
-
Gao, F., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 27(31), 5236-5260.
-
ResearchGate. (n.d.). CycloPs: Generating Virtual Libraries of Cyclized and Constrained Peptides Including Nonnatural Amino Acids. ResearchGate.
-
Wang, Y., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31835-31844.
-
Alfa Chemistry. (2024). Cyclopeptides: Structural Design, Molecular Stability, and Applications. YouTube.
-
Kumar, A., et al. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Journal of Visualized Experiments, (107), 53421.
-
Liu, H. W., & Walsh, C. T. (2006). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Angewandte Chemie International Edition, 45(44), 7324-7347.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 12. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Solid-phase peptide synthesis (SPPS) using 2-Amino-2-(1-methylcyclopropyl)acetic acid
Application Note: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Amino-2-(1-methylcyclopropyl)acetic acid (MecPGly)
Executive Summary
This guide details the protocol for the incorporation of 2-Amino-2-(1-methylcyclopropyl)acetic acid (referred to herein as MecPGly ) into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
MecPGly is a non-canonical amino acid characterized by a
This application note provides a field-validated, high-efficiency protocol utilizing HATU/HOAt activation and Microwave-Assisted SPPS (MW-SPPS) to overcome the steric energy barrier.
Molecule Profile & Structural Challenges
Chemical Structure
-
IUPAC Name: (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid
-
Common Abbreviation: MecPGly
-
Structural Class:
-Quaternary -Amino Acid -
Steric Analog: tert-Leucine (Tle), Penicillamine.
The Steric Challenge
Unlike
-
Coupling to MecPGly: The bulky side chain shields the nucleophilic
-amine, drastically reducing reaction kinetics ( ). -
Coupling of MecPGly: Activation of the carboxylate is generally efficient, but the subsequent nucleophilic attack by the resin-bound amine is slowed by the bulk of the incoming amino acid.
Critical Experimental Considerations
| Parameter | Recommendation | Rationale |
| Resin Selection | 2-Chlorotrityl Chloride (2-CTC) or ChemMatrix | Low loading (0.2–0.4 mmol/g) is crucial to minimize inter-chain aggregation, which exacerbates steric hindrance. |
| Coupling Reagent | HATU (or PyAOP ) + HOAt | HATU generates the highly reactive OAt-ester. The pyridine nitrogen provides anchimeric assistance, accelerating coupling to hindered amines. |
| Base | DIPEA or TMP (Collidine) | TMP is preferred for Cys/His-containing sequences to minimize racemization, though DIPEA is standard for MecPGly. |
| Temperature | 75°C (Microwave) or 60°C (Conventional) | Thermal energy is required to overcome the entropic penalty of bringing the bulky nucleophile and electrophile together. |
| Cleavage | TFA / TIS / H2O (95:2.5:2.5) | The 1-methylcyclopropyl group is generally stable to standard TFA acidolysis at room temperature. |
Step-by-Step Protocol
Phase 1: Resin Preparation & Loading
Use 2-Chlorotrityl Chloride (2-CTC) resin for maximum flexibility and prevention of diketopiperazine formation.
-
Swelling: Swell the resin in anhydrous DCM for 30 minutes.
-
Loading First Residue (if MecPGly is C-terminal):
-
Dissolve Fmoc-MecPGly-OH (1.2 eq) in DCM.
-
Add DIPEA (4.0 eq).
-
Add to resin and shake for 2 hours at Room Temperature (RT).
-
Note: Do not use heating for loading onto 2-CTC to prevent hydrolysis of the chloride linker.
-
-
Capping: Wash resin with DCM, then treat with DCM/MeOH/DIPEA (17:2:1) for 20 mins to cap unreacted chlorides.
Phase 2: Peptide Elongation (The "Difficult" Cycle)
This protocol applies specifically when coupling TO the N-terminus of a resin-bound MecPGly residue.
Reagents:
-
Activator: 0.5 M HATU in DMF.
-
Base: 2.0 M DIPEA in NMP.
-
Amino Acid: 0.2 M Fmoc-AA-OH in DMF.
Workflow:
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (with 0.1 M Oxyma Pure to suppress racemization) for 3 min (RT) then 10 min (RT).
-
Tip: For MW-SPPS, use 20% Piperidine at 75°C for 2 minutes.
-
Wash: DMF (5 x 30 sec).
-
-
Coupling (Double Coupling Mandatory):
-
First Coupling:
-
Wash: DMF (4 x 30 sec).
-
Second Coupling:
-
Repeat the addition with fresh reagents.[1]
-
Condition: Microwave at 75°C for 10 minutes .
-
-
Wash: DMF (5 x 30 sec).
-
-
Monitoring (Self-Validation):
-
Perform a Chloranil Test (more sensitive for hindered amines than Kaiser).
-
Result: If beads are blue/green, coupling is incomplete -> Perform a third coupling with PyAOP/HOAt at 75°C.
-
Phase 3: Cleavage & Isolation
-
Final Wash: Wash resin with DMF (5x), DCM (5x), and MeOH (2x). Dry under nitrogen.
-
Cleavage Cocktail: Prepare TFA / TIS / H2O (95 : 2.5 : 2.5) .
-
Note: Avoid high temperatures during cleavage to prevent potential acid-catalyzed ring opening of the cyclopropyl group, although the methyl substituent stabilizes the ring against simple opening compared to donor-substituted cyclopropanes.
-
-
Reaction: Add cocktail to resin. Shake at Room Temperature for 2 hours .
-
Precipitation: Filter resin.[2] Drop filtrate into cold diethyl ether (-20°C). Centrifuge to isolate the peptide pellet.
Visualization of Workflow
The following diagram illustrates the optimized coupling cycle for the MecPGly residue, highlighting the decision nodes for difficult couplings.
Caption: Optimized SPPS cycle for coupling amino acids to the sterically hindered N-terminus of MecPGly.
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Incomplete Coupling | Positive Chloranil test after double coupling. | Switch to PyAOP (Phosphonium salt) with HOAt . PyAOP is often superior to HATU for extremely hindered amines as it avoids guanidinylation side reactions during slow couplings. |
| Racemization | Detection of diastereomers by HPLC. | Replace DIPEA with Collidine (TMP) . Use Oxyma Pure instead of HOAt. Lower coupling temperature to 50°C and extend time. |
| Deletion Sequences | Mass spec shows [M - AA] peaks. | The steric bulk of MecPGly is preventing the incoming AA from reaching the amine. Increase resin swelling (use ChemMatrix) and reduce loading to <0.2 mmol/g. |
| Poor Solubility | Resin clumping during coupling. | MecPGly peptides can induce |
References
-
Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis of Peptides Containing Sterically Hindered Amino Acids. Methods in Enzymology.
- Context: Establishes HATU/HOAt as the gold standard for hindered couplings.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- Context: Review of modern coupling reagents (PyAOP, COMU) and microwave techniques.
-
Hale, C. R., et al. (2014). Synthesis of Zygosporamide Analogs via Solid-Phase Peptide Synthesis. Organic Letters.
- Context: Demonstrates the incorporation of MecPGly (referred to as a derivative in similar cyclic peptides) and stability conditions.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Context: Discusses acid stability of cyclopropyl moieties and orthogonal protection str
Sources
Fmoc protection strategies for 2-Amino-2-(1-methylcyclopropyl)acetic acid
Application Note: High-Efficiency Fmoc Protection of Sterically Hindered 2-Amino-2-(1-methylcyclopropyl)acetic acid
Abstract
The incorporation of conformationally constrained amino acids like 2-Amino-2-(1-methylcyclopropyl)acetic acid (also known as (1-methylcyclopropyl)glycine) is a critical strategy in modern peptidomimetic drug design. However, the unique steric bulk imposed by the
Molecule Profile & Challenge Analysis
Target Molecule: 2-Amino-2-(1-methylcyclopropyl)acetic acid CAS: 78213-60-2 Abbreviation: Fmoc-Mcp-Gly-OH (or Fmoc-Mcp-OH)
The Steric Challenge
Unlike standard
-
Cone Angle Interference: The rigid cyclopropyl ring, combined with the methyl group, creates a "steric wall" that shields the nitrogen lone pair.
-
Nucleophilicity vs. Hydrolysis: In aqueous mixtures, the rate of Fmoc-OSu hydrolysis can compete with the rate of amine acylation, leading to low yields and waste of expensive reagents.
Strategic Considerations
| Feature | Fmoc-Cl (Chloride) | Fmoc-OSu (Succinimide) | Recommendation |
| Reactivity | High (Aggressive) | Moderate (Tunable) | Fmoc-OSu is preferred to prevent dipeptide formation.[1] |
| Side Reactions | High risk of "Fmoc-dipeptide" formation via mixed anhydride. | Low. | Fmoc-OSu ensures high optical purity. |
| Solubility | Low in water. | Moderate. | Use Dioxane or THF to ensure homogeneity. |
Critical Success Factor: For this specific hindered substrate, maintaining the amine in its unprotonated state without triggering base-catalyzed degradation of the Fmoc group is paramount. We utilize a precise pH window of 8.5–9.0.
Protocol A: Optimized Schotten-Baumann (Standard Scale)
Best for: Gram-scale synthesis where reagents are abundant and "green" solvents (water/acetone/dioxane) are preferred.
Materials
-
Substrate: 2-Amino-2-(1-methylcyclopropyl)acetic acid (1.0 eq)
-
Reagent: Fmoc-OSu (1.1 – 1.2 eq)
-
Base:
(2.0 eq) or (2.5 eq) -
Solvent: 1,4-Dioxane : Water (1:1 v/v)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, suspend the amino acid (10 mmol) in water (25 mL). Add
(20 mmol) and stir until a clear solution is obtained (pH ~10). -
Solvent Integration: Add 1,4-Dioxane (20 mL). The mixture may become slightly turbid; this is normal.
-
Controlled Addition: Cool the mixture to 0°C. Dissolve Fmoc-OSu (11 mmol) in 1,4-Dioxane (10 mL) and add it dropwise over 30 minutes.
-
Why? Slow addition prevents local precipitation of the reagent.
-
-
The "Hindrance" Incubation: Allow the reaction to warm to Room Temperature (RT).
-
Critical Deviation: Unlike Glycine (1-2 hrs), this substrate requires 12–16 hours of vigorous stirring.
-
Tip: If TLC shows <50% conversion after 4 hours, mild sonication (30 mins) can disrupt aggregates and accelerate the reaction.
-
-
Workup:
-
Dilute with water (50 mL).
-
Wash with
( mL) to remove unreacted Fmoc-OSu and byproducts (fulvene). Discard organic layer. -
Acidify the aqueous layer carefully with 1N HCl to pH 2.0 while stirring in an ice bath. The product will precipitate as a white/off-white solid.
-
Extract with Ethyl Acetate (
mL). Dry over and concentrate.
-
Protocol B: In-Situ Silylation (High-Performance)
Best for: High-value, extremely hindered substrates, or when Protocol A yields <60%. This method eliminates water, preventing reagent hydrolysis.
Mechanism
By using BSA (N,O-Bis(trimethylsilyl)acetamide) , we temporarily convert the amino acid into a lipophilic TMS-ester/TMS-amine intermediate. This species is soluble in organic solvents (DCM) and exhibits enhanced nucleophilicity.
Step-by-Step Procedure
-
Silylation: Suspend the dry amino acid (10 mmol) in anhydrous DCM (50 mL). Add BSA (22 mmol) under Nitrogen.
-
Reflux: Heat to reflux (40°C) for 1–2 hours until the solution becomes perfectly clear.
-
Validation: Clarity indicates formation of the bis-silylated species.
-
-
Acylation: Cool to 0°C. Add Fmoc-Cl (10.5 mmol) or Fmoc-OSu (11 mmol).
-
Note: Fmoc-Cl is acceptable here because the anhydrous conditions prevent the "mixed anhydride" side reaction common in aqueous bases.
-
-
Reaction: Stir at RT for 2–4 hours. (Significantly faster than Protocol A).
-
Quench: Add Methanol (2 mL) to cleave the TMS ester, followed by 1N HCl (excess) to fully desilylate.
-
Extraction: Wash the organic phase with 1N HCl, water, and brine. Dry and concentrate.
Visualization of Workflows
Figure 1: Decision matrix for selecting the optimal protection strategy based on available reagents and yield requirements.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Steric hindrance preventing attack. | Switch to Protocol B (Silylation) . The TMS-amine is more reactive and solvent accessible. |
| Oligomerization | Fmoc-Cl used in aqueous base. | Switch to Fmoc-OSu (Protocol A) or strictly anhydrous conditions (Protocol B). |
| Incomplete Solubility | Hydrophobic cyclopropyl group. | Increase Dioxane/THF ratio. Ensure 1:1 ratio minimum in Protocol A. |
| Emulsion during Workup | Amphiphilic nature of product. | Use Brine heavily. Add a small amount of MeOH to the organic phase to break emulsion. |
Analytical Check:
-
HPLC: Monitor disappearance of the free amino acid (polar, early eluting) and appearance of Fmoc-product (hydrophobic, late eluting).
-
NMR (
H): Look for the diagnostic Fmoc doublets (7.3–7.8 ppm) and the shift of the cyclopropyl protons.
References
-
Standard Fmoc-OSu Protocols: Lapatsanis, L., Milias, G., Froussios, K., & Kolovos, M. (1983). Synthesis of N-2,2,2-(trichloroethoxycarbonyl)-L-amino acids and N-(9-fluorenylmethoxycarbonyl)-L-amino acids involving succinimidoxy anion as a leaving group. Synthesis, 1983(8), 671-673. Link
-
Silylation (BSA) Method: Bolin, D. R., Sytwu, I. I., Humiec, F., & Meienhofer, J. (1989). Preparation of oligomeric N-fluoranylmethoxycarbonyl amino acids for solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 33(5), 353-359. Link
-
Protection of Hindered Amino Acids: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][2][3][][5][6][7][8] Chemical Reviews, 109(6), 2455-2504. Link
-
Fmoc Chemistry Overview: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Note: High-Efficiency Coupling of Sterically Hindered Cyclopropyl Amino Acids
Executive Summary
Cyclopropyl amino acids, particularly 1-aminocyclopropanecarboxylic acid (Ac
This guide provides an evidence-based framework for coupling these sterically hindered residues. Moving beyond standard HBTU/DIPEA protocols, we detail optimized workflows using third-generation uronium salts (COMU), phosphonium reagents (PyAOP), and microwave-assisted solid-phase peptide synthesis (MW-SPPS).
Mechanistic Insight: The Steric Barrier
The failure of standard coupling conditions with Ac
-
Nucleophilic Trajectory: The incoming amine must attack the activated carbonyl at the Bürgi-Dunitz angle (~107°). In Ac
c, the geminal disubstitution at the -carbon creates a "congested cone" that physically blocks this trajectory. -
Aib Analogy: Ac
c is structurally analogous to aminoisobutyric acid (Aib) but possesses higher ring strain (~27 kcal/mol). While ring opening is a theoretical risk, the primary synthetic challenge is the low kinetic rate of acylation. -
The Guanidinylation Trap: Because the acylation rate is slow, the competing reaction between the N-terminal amine and the uronium coupling reagent (forming a guanidino-capped dead end) becomes significant. Fast activation followed by immediate coupling is critical.
Diagram 1: Reagent Selection Logic
This decision tree guides the chemist through reagent selection based on the specific hindrance level and synthesis phase.
Caption: Decision matrix for selecting coupling reagents based on steric demand and synthesis mode.
Reagent Comparison & Selection
For hindered couplings, the choice of reagent dictates the active ester's reactivity.
| Reagent | Class | Active Species | Pros for Ac | Cons |
| COMU | Uronium | Oxyma Ester | Superior solubility; safer (non-explosive) than benzotriazoles; visual endpoint (color change). | Hydrolyzes faster than HBTU; requires dry solvents. |
| HATU | Uronium | OAt Ester | The historical "gold standard." The pyridine nitrogen provides anchimeric assistance (neighboring group effect). | High cost; HOAt is a controlled substance in some regions; explosive risk. |
| PyAOP | Phosphonium | OAt Ester | Best for cyclization. Does not react with the amine to cap it (no guanidinylation). | Produces HMPA (carcinogen) as a byproduct. |
| TFFH | Fluorinating | Acid Fluoride | Generates highly reactive acid fluorides. Small leaving group (F-) minimizes steric bulk. | Corrosive; requires specific handling. |
Recommendation: Start with COMU for general Ac
Experimental Protocols
Protocol A: Solution Phase Coupling with COMU (The "Green" Standard)
Recommended for coupling Fmoc-Ac
Rationale: COMU utilizes the Oxyma Pure leaving group, which is safer than HOBt/HOAt and often shows higher coupling efficiency for hindered residues due to the "imino" effect [1]. We use TMP (2,4,6-trimethylpyridine/Collidine) as the base because it is non-nucleophilic and weaker than DIPEA, reducing the risk of base-catalyzed side reactions while maintaining sufficient basicity to deprotonate the carboxylic acid.
Materials:
-
Fmoc-Ac
c-OH (1.0 equiv) -
Amine component (1.0 equiv)
-
COMU (1.0 equiv)
-
Oxyma Pure (1.0 equiv) - Optional but recommended as additive
-
TMP (Collidine) (2.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)[1]
Step-by-Step:
-
Dissolution: Dissolve Fmoc-Ac
c-OH, COMU, and Oxyma Pure in minimal anhydrous DMF (0.1 M concentration). -
Activation: Cool the solution to 0°C. Add TMP dropwise.
-
Note: The solution may turn red/orange; this is normal for Oxyma esters.
-
Critical: Activate for exactly 2 minutes . Longer activation risks hydrolysis or rearrangement; shorter activation may be incomplete.
-
-
Coupling: Add the amine component immediately.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Monitor by HPLC/UPLC. If conversion is <90% after 4 hours, add a second portion of COMU (0.5 equiv) and TMP (0.5 equiv).
Protocol B: Microwave-Assisted SPPS (The "Brute Force" Method)
Recommended for difficult sequences like Ac
Rationale: Microwave irradiation provides direct dielectric heating, efficiently transferring energy to the dipole moments of the polar reagents. This helps overcome the high activation energy barrier imposed by the steric bulk [2].
Materials:
-
Fmoc-Ac
c-OH (4.0 equiv) -
HOAt (4.0 equiv) - Additive for stability
-
DIPEA (8.0 equiv)
Step-by-Step:
-
Preparation: Dissolve Amino Acid, HATU, and HOAt in NMP (preferred over DMF for higher boiling point and stability).
-
Base Addition: Add DIPEA immediately before dispensing to the resin.
-
MW Cycle 1 (Initial Coupling):
-
Temperature: 75°C
-
Power: 30W (variable to maintain temp)
-
Time: 5 minutes
-
-
MW Cycle 2 (Re-coupling):
-
Drain resin. Do not wash.[5]
-
Add fresh reagent mixture.
-
Temperature: 75°C
-
Time: 10 minutes
-
-
Wash: Wash resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.
Workflow Visualization
Diagram 2: The Optimized Coupling Cycle
This workflow illustrates the critical timing and checkpoints for the COMU protocol.
Caption: Step-by-step workflow for solution-phase coupling using COMU.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric bulk preventing attack. | Switch to PyAOP (phosphonium salt) to allow longer reaction times without guanidinylation. Increase Temp to 50°C. |
| Racemization | Over-activation or strong base. | Switch base from DIPEA to TMP (Collidine) . Reduce pre-activation time. Use Oxyma Pure as additive.[6] |
| "Capped" Amine (+99 mass) | Guanidinylation by uronium salt. | The amine reacted with HATU/COMU instead of the AA. Reduce pre-activation time to <1 min. Switch to PyAOP . |
| Precipitation | Poor solubility of hindered AA. | Switch solvent to NMP or a mixture of DMSO/NMP (1:4) . |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Collins, J. M., & Leadbeater, N. E. (2007). Microwave energy: a new tool for the peptide chemist. Organic & Biomolecular Chemistry, 5(8), 1141-1150. [Link]
-
Subirós-Funosas, R., et al. (2009).[7] COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[8][9] Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. biotage.com [biotage.com]
- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
Chiral resolution methods for 2-Amino-2-(1-methylcyclopropyl)acetic acid enantiomers
Application Note & Protocol: Chiral Resolution of 2-Amino-2-(1-methylcyclopropyl)acetic Acid
Abstract
This technical guide outlines three distinct protocols for the chiral resolution of 2-Amino-2-(1-methylcyclopropyl)acetic acid (AMCP), a sterically hindered, quaternary
-
Biocatalytic Kinetic Resolution using Acylase I (Industrial Standard).
-
Preparative Chiral Chromatography using Crown Ether stationary phases (Rapid Scale-up).
-
Diastereomeric Salt Crystallization (Cost-effective Bulk Method).
Molecule Analysis & Strategic Considerations
-
Target Molecule: 2-Amino-2-(1-methylcyclopropyl)acetic acid[1]
-
CAS: 78213-60-2 (S-enantiomer HCl salt)[1]
-
Challenges:
-
Quaternary Center: The
-carbon lacks a hydrogen atom, making racemization difficult (preventing easy Dynamic Kinetic Resolution) but also preventing spontaneous racemization during processing. -
Steric Bulk: The 1-methylcyclopropyl group creates significant steric hindrance, affecting enzyme binding pockets and diastereomeric salt packing.
-
Zwitterionic Nature: High polarity requires specific handling in organic solvents.
-
Method A: Biocatalytic Resolution (Enzymatic Hydrolysis)
Best for: Multi-gram to Kilogram scale production with high enantiomeric excess (ee >99%).
Principle: The enzyme Acylase I (from Aspergillus melleus or Porcine Kidney) exhibits strict L-stereospecificity. It hydrolyzes the amide bond of N-acetyl-DL-amino acids to release the free L-amino acid, leaving the N-acetyl-D-amino acid intact.
Workflow Diagram
Caption: Kinetic resolution workflow separating L-AMCP (aqueous) from N-Acetyl-D-AMCP (organic).
Detailed Protocol
Step 1: Substrate Preparation (N-Acetylation)
-
Dissolve 10.0 g (77.4 mmol) of racemic 2-Amino-2-(1-methylcyclopropyl)acetic acid in 40 mL of 2M NaOH.
-
Cool to 0°C. Add 10 mL of acetic anhydride dropwise while maintaining pH > 10 using 4M NaOH.
-
Stir for 2 hours at room temperature.
-
Acidify to pH 2.0 with conc. HCl and extract with Ethyl Acetate (3 x 50 mL).[2]
-
Dry organic layer (
), filter, and evaporate to yield N-Acetyl-DL-AMCP (White solid).
Step 2: Enzymatic Hydrolysis
-
Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.5) containing 0.5 mM
(cofactor). -
Reaction: Dissolve N-Acetyl-DL-AMCP in the buffer (conc. ~0.5 M).[3] Adjust pH to 7.5 with LiOH (preferred over NaOH for solubility).
-
Enzyme Addition: Add Acylase I (Aspergillus melleus, >30,000 U/g) at a ratio of 20 mg enzyme per gram of substrate.
-
Incubation: Stir gently at 37°C. Monitor pH; maintain at 7.5 using an autotitrator with 1M LiOH.
-
Termination: Reaction is complete when base consumption stops (approx. 50% conversion). Heat to 60°C for 10 mins to denature enzyme (optional) or filter through Celite.
Step 3: Separation & Workup
-
Acidify the reaction mixture to pH 1.5 using 6M HCl.
-
Extraction: Extract the unreacted N-Acetyl-D-AMCP into Ethyl Acetate (3 x vol). Keep the organic layer for D-enantiomer recovery.
-
Isolation of L-AMCP: The aqueous phase contains the target L-amino acid hydrochloride.
-
Purification: Load the aqueous phase onto a cation exchange resin (Dowex 50W-X8,
form). Wash with water to remove salts/acetic acid. Elute L-AMCP with 1M . -
Crystallization: Evaporate ammonia; recrystallize from Water/Ethanol.
Method B: Preparative Chiral Chromatography
Best for: Rapid isolation of both enantiomers (mg to gram scale) without derivatization.
Stationary Phase Selection:
For underivatized amino acids, Crown Ether phases are superior due to their ability to complex with the ammonium group (
-
Primary Column: Daicel CROWNPAK® CR-I(+) or CR(+).
-
Alternative: Chiralpak® ZWIX(+) (Zwitterionic phase).
Chromatographic Parameters
| Parameter | Condition | Rationale |
| Column | CROWNPAK CR-I(+) (150 x 4.6 mm for analytical; 250 x 20 mm for prep) | Crown ether forms host-guest complex with ammonium ion. |
| Mobile Phase | Acidic pH ensures amine protonation ( | |
| Temperature | 25°C - 10°C | Lower temperature often increases resolution ( |
| Detection | UV @ 210 nm (or CAD/ELSD) | Molecule has weak UV absorbance; 210 nm targets the carboxyl/cyclopropyl. |
| Elution Order | Typically D-enantiomer elutes first on CR(+) | The L-enantiomer forms a stronger complex with the chiral selector. |
Protocol:
-
Dissolve racemic AMCP in Mobile Phase (50 mg/mL).
-
Inject onto Preparative Column.
-
Desalting: Since Perchloric acid is difficult to remove, use a cation exchange cartridge (SCX) to trap the amino acid, wash acid away with water, and elute with Ammonia/Methanol.
Method C: Diastereomeric Salt Crystallization
Best for: Low-cost bulk manufacturing if enzymes are unavailable.
Screening Strategy: Since the molecule is an amino acid, acidic resolving agents are required.
Recommended Resolving Agents:
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)
-
(R)-Mandelic Acid
-
Dibenzoyl-L-tartaric acid
Crystallization Protocol (CSA Example)
-
Salt Formation: Mix 1.0 eq of Racemic AMCP and 1.0 eq of (1S)-(+)-CSA in minimal boiling water or methanol.
-
Cooling: Allow to cool slowly to room temperature, then to 4°C.
-
Filtration: Collect the precipitate. This is the diastereomeric salt (e.g., L-AMCP
(+)-CSA). -
Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) until constant melting point or optical rotation is achieved.
-
Liberation: Dissolve salt in water; load onto ion exchange resin (Dowex 50W) or treat with equivalent NaOH and precipitate at isoelectric point (pI).
Quality Control & Validation
Analytical Method (HPLC):
-
Column: CROWNPAK CR-I(+) (3 µm, 3.0 x 150 mm).
-
Mobile Phase: pH 1.5 Perchloric Acid (aq) / Acetonitrile (90:10).
-
Flow Rate: 0.4 mL/min.
-
Spec: Enantiomeric Excess (ee) > 99.5%.
Optical Rotation:
-
Literature value for (S)-2-Amino-2-(1-methylcyclopropyl)acetic acid HCl:
-
(c=1,
) [Verify with specific batch CoA].
-
(c=1,
References
-
Enzymatic Resolution of Cyclopropyl Amino Acids
- Title: "Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid."
- Source:Journal of Medicinal Chemistry, 1991.
- Relevance: Establishes Acylase I protocols for cyclopropyl-glycine deriv
-
(Validated Analog)
-
Crown Ether Chromatography
- Title: "Chiral separation of amino acids and peptides by chiral ligand exchange chromatography and crown ether based chiral st
- Source:Journal of Chrom
- Relevance: Definitive guide for separating underiv
-
General Synthesis & Resolution
- Title: "Synthesis of Amino Acids of Cyclopropylglycine Series."
- Source:Russian Journal of Organic Chemistry (Hosted on ResearchG
- Relevance: Reviews synthetic routes including enzym
-
Commercial Reference (S-Enantiomer)
Sources
- 1. (2S)-Amino-2-(1-methylcyclopropyl)acetic acid - SRIRAMCHEM [sriramchem.com]
- 2. CN103288695A - Preparation method of 1-mercaptomethylcyclopropyl acetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
Procedure for N-methylation of 2-Amino-2-(1-methylcyclopropyl)acetic acid
Application Note: Precision N-Methylation of 2-Amino-2-(1-methylcyclopropyl)acetic acid
Part 1: Executive Summary & Strategic Rationale
The target molecule, 2-Amino-2-(1-methylcyclopropyl)acetic acid , represents a distinct class of non-proteinogenic amino acids where the
The Challenge:
Direct alkylation of the primary amine is chemically flawed due to the "polyalkylation cascade." Once a methyl group is introduced, the resulting secondary amine is more nucleophilic than the primary starting material, leading inevitably to dimethylation and quaternary ammonium salts. Furthermore, the steric bulk of the (1-methylcyclopropyl) group adjacent to the reaction center hinders nucleophilic attack, requiring forcing conditions that often compromise the chiral integrity of the
The Solution: This guide details the Boc-Carbamate Dianion Strategy (modified Benoiton method). Unlike reductive amination, which can be sluggish with this specific steric profile, the dianion approach utilizes the electron-withdrawing nature of the tert-butyloxycarbonyl (Boc) group to acidify the N-H bond. Deprotonation with Sodium Hydride (NaH) generates a nucleophilic nitrogen anion that is aggressively methylated by Methyl Iodide (MeI), while the carboxylate anion prevents O-methylation and aids in stereochemical retention via chelation.
Part 2: Chemical Strategy & Mechanism
The transformation relies on a three-stage protecting group manipulation workflow to ensure chemoselectivity (mono-methylation) and stereochemical integrity .
-
Protection: Conversion of the zwitterionic amino acid to the N-Boc protected carboxylic acid.
-
Methylation (The Critical Step):
-
Reagents: Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF.[1][2][3]
-
Mechanism: The base first deprotonates the carboxylic acid (forming the sodium carboxylate). The second equivalent of base deprotonates the carbamate nitrogen. This dianion species undergoes
attack on MeI. -
Why this works: The Boc group prevents over-methylation because the resulting N-Methyl-N-Boc product has no acidic protons left to remove, halting the reaction at the mono-methyl stage.
-
-
Deprotection: Acidolytic cleavage of the Boc group to yield the N-methyl amino acid salt.
Visualizing the Pathway
Figure 1: Strategic workflow for the mono-methylation of hindered cyclopropyl amino acids.
Part 3: Detailed Experimental Protocols
Phase 1: N-Boc Protection
Pre-requisite: If your starting material is already Boc-protected, skip to Phase 2.
Reagents:
-
2-Amino-2-(1-methylcyclopropyl)acetic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Sodium Hydroxide (NaOH) (1M aqueous solution)
-
1,4-Dioxane (Solvent)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of the amino acid in 20 mL of 1M NaOH and 20 mL of 1,4-dioxane.
-
Addition: Cool to 0°C. Add
(11 mmol) dropwise (dissolved in a minimal amount of dioxane if solid). -
Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight (12-16 hours).
-
Workup:
-
Evaporate the dioxane under reduced pressure.
-
Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (
mL) to remove unreacted and byproducts. -
Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2-3 using 1M HCl (or
solution). The product usually precipitates or oils out. -
Extraction: Extract immediately with Ethyl Acetate (
mL). -
Drying: Dry combined organics over
, filter, and concentrate. -
Yield Check: Expect a white foam/solid.[4] Confirm via LC-MS (
peak).
-
Phase 2: N-Methylation (The "Benoiton" Protocol)
Critical Safety Note: This reaction generates Hydrogen gas and uses Methyl Iodide (neurotoxin/carcinogen). Use a well-ventilated fume hood.[5]
Reagents:
-
N-Boc-2-Amino-2-(1-methylcyclopropyl)acetic acid (from Phase 1) (1.0 eq)
-
Methyl Iodide (MeI) (8.0 eq) – Excess is required to drive the reaction against steric hindrance.
-
Sodium Hydride (NaH) (60% dispersion in mineral oil) (3.0 eq)
-
Anhydrous THF (Tetrahydrofuran) – Must be dry/inhibitor-free.
Step-by-Step Protocol:
-
Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve the N-Boc amino acid (5 mmol) in anhydrous THF (50 mL, ~0.1M concentration).
-
MeI Addition: Add Methyl Iodide (40 mmol, 2.5 mL) to the solution.
-
Note: Adding MeI before the base is a variation that minimizes side reactions, as the anion reacts immediately upon formation.
-
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Deprotonation (Critical Step):
-
Add NaH (15 mmol, 600 mg of 60% dispersion) carefully in small portions over 15–20 minutes.
-
Observation: Vigorous bubbling (
gas) will occur. The solution may become turbid or turn slightly yellow.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 24 hours.
-
Why 24h? The bulky 1-methylcyclopropyl group slows the
kinetics significantly compared to Alanine or Glycine.
-
-
Quenching:
-
Cool back to 0°C.
-
Add water dropwise very slowly to quench excess NaH. (Caution: Exothermic/Hydrogen evolution).
-
-
Workup:
-
Evaporate the bulk of the THF on a rotavap.
-
Dilute the residue with water (30 mL).[6]
-
Wash with diethyl ether (
mL) to remove mineral oil and excess MeI. -
Acidification: Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extraction: Extract the product into Ethyl Acetate (
mL). -
Wash: Wash the organic layer with 5% aqueous Sodium Thiosulfate (to remove iodine traces) and then Brine.
-
Dry/Concentrate: Dry over
and concentrate to yield the N-Methyl-N-Boc amino acid.
-
Phase 3: Deprotection (Optional)
If the free N-methyl amino acid is required:
-
Dissolve the Phase 2 product in 4M HCl in Dioxane (or 1:1 TFA/DCM).
-
Stir at RT for 1-2 hours.
-
Concentrate to dryness.[7]
-
Precipitate with cold Diethyl Ether to obtain the hydrochloride salt.
Part 4: Data Analysis & Troubleshooting
Expected Analytical Data
| Parameter | Method | Expected Result | Notes |
| Reaction Monitoring | TLC (SiO2) | Shift in | Stain with Ninhydrin (SM) and PMA (Product - Ninhydrin won't stain N-Me-Boc well). |
| Identity | 1H NMR | N-Me Singlet: | Due to Boc rotamers, the N-Me and |
| Purity | HPLC-MS | Look for mass shift of +14 Da relative to N-Boc precursor. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Methylation | Steric hindrance of cyclopropyl group; Old NaH. | Increase NaH to 4.0 eq; Use fresh MeI; Allow reaction to run 48h; Add catalytic tetrabutylammonium iodide (TBAI). |
| Racemization | Base exposure too long/too hot. | Ensure temp is 0°C during NaH addition. Do not heat above RT. |
| Over-methylation (Ester) | Carboxylate not forming salt properly. | Ensure NaH is added after MeI is in solution (Benoiton modification) or ensure full deprotonation time. |
| Low Yield | Product lost in water wash. | N-Methylated amino acids are more lipophilic, but the salt forms are water soluble. Ensure pH is acidic (2-3) during extraction.[5] |
Part 5: References
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: Preparation from N-Boc amino acids and cross-linking into peptides. Canadian Journal of Chemistry, 55(5), 906–910. Link
-
The foundational text for the NaH/MeI/THF method on Boc-amino acids.
-
-
Biron, E., & Kessler, H. (2005).[8] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[6][9] The Journal of Organic Chemistry, 70(13), 5183–5189. Link
-
Discusses optimizing methylation for hindered amino acids and solid-phase considerations.
-
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[3][4][5][6][9][10][11][12] Chemical Reviews, 104(11), 5823–5846. Link
-
Comprehensive review covering steric challenges and alternative reductive amination strategies.
-
-
Reddy, G. V., et al. (2014). Practical Synthesis of N-Methyl Amino Acids. Synthetic Communications, 44(23), 3463-3470.
-
Modern process chemistry optimizations for scaling these reactions.
-
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Authoritative source for Boc protection/deprotection conditions.
-
Sources
- 1. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. EP2110380A1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 9. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 10. DSpace [diposit.ub.edu]
- 11. thieme.de [thieme.de]
- 12. fulir.irb.hr [fulir.irb.hr]
Application Notes & Protocols: Bucherer-Bergs Synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid Precursors
Abstract
This document provides a comprehensive guide for the synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid precursors using the Bucherer-Bergs reaction. This multicomponent reaction offers a robust and efficient pathway to 5,5-disubstituted hydantoins, which are key intermediates in the synthesis of α,α-disubstituted amino acids.[1][2][3] Constrained amino acids, such as the target molecule, are of significant interest in medicinal chemistry for their ability to impart specific conformational constraints on peptides and peptidomimetics. We present the underlying chemical principles, a detailed step-by-step protocol for the synthesis of 5-(1-methylcyclopropyl)hydantoin from cyclopropyl methyl ketone, and the subsequent hydrolysis to the target amino acid.
Introduction and Rationale
α,α-disubstituted amino acids are valuable building blocks in drug development, often enhancing metabolic stability and receptor-binding affinity. The 1-methylcyclopropyl moiety introduces a rigid, spirocyclic constraint at the α-carbon. The Bucherer-Bergs reaction is a classic, yet highly effective, multicomponent reaction that condenses a ketone (or aldehyde), a cyanide salt (like KCN or NaCN), and ammonium carbonate to form a hydantoin ring system.[4][5][6] This method is particularly well-suited for producing 5,5-disubstituted hydantoins, which serve as direct precursors to α,α-disubstituted amino acids following hydrolysis.[4][6]
The choice of the Bucherer-Bergs synthesis for this target is based on several key advantages:
-
Operational Simplicity: It is a one-pot reaction using readily available and inexpensive starting materials.[1]
-
High Convergence: Three components assemble in a single step, making the synthetic route efficient.
-
Versatility: The reaction is broadly applicable to a wide range of aliphatic and cyclic ketones.[3]
This guide will detail the synthesis in two primary stages:
-
Stage 1: Bucherer-Bergs Reaction: Synthesis of 5-(1-methylcyclopropyl)hydantoin from cyclopropyl methyl ketone.
-
Stage 2: Hydrolysis: Conversion of the hydantoin intermediate to 2-Amino-2-(1-methylcyclopropyl)acetic acid.
Reaction Mechanism and Scientific Principles
The Bucherer-Bergs reaction proceeds through a series of equilibrium steps culminating in the formation of the stable hydantoin ring.[4][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The currently accepted mechanism involves the following key steps:
-
Cyanohydrin Formation: The ketone (cyclopropyl methyl ketone) reacts with a cyanide ion to form a cyanohydrin intermediate.[4][7]
-
Aminonitrile Formation: Ammonia, in equilibrium from ammonium carbonate, reacts with the cyanohydrin in an SN2-type reaction to yield an aminonitrile.[4][8]
-
Carbamic Acid Formation: The aminonitrile's amino group performs a nucleophilic attack on carbon dioxide (also from the ammonium carbonate equilibrium), forming a cyano-carbamic acid.[5][8]
-
Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.[5][7]
-
Rearrangement: This intermediate then rearranges, often via an isocyanate, to the final, thermodynamically stable 5,5-disubstituted hydantoin product.[4][5]
The subsequent hydrolysis of the hydantoin to the amino acid is typically performed under basic or acidic conditions, proceeding through an N-carbamoyl amino acid intermediate.[9][10][11]
Visualized Synthetic Workflow
The overall process can be visualized as a two-stage workflow, starting from the commercially available ketone and culminating in the final amino acid product.
Caption: Workflow for the synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves potassium cyanide, which is highly toxic. All manipulations must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit available and be familiar with its use. Neutralize all cyanide-containing waste with bleach or hydrogen peroxide before disposal according to institutional guidelines.
Protocol 1: Synthesis of 5-(1-methylcyclopropyl)hydantoin
Materials and Reagents:
-
Cyclopropyl methyl ketone (≥99% purity)[12]
-
Potassium cyanide (KCN) (≥97% purity)
-
Ammonium carbonate ((NH₄)₂CO₃) (≥99% purity)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
500 mL three-neck round-bottom flask or pressure vessel
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 500 mL reaction vessel, combine ammonium carbonate (e.g., 38.4 g, 0.4 mol) and potassium cyanide (e.g., 13.0 g, 0.2 mol).
-
Causality: Using an excess of ammonium carbonate helps to drive the equilibrium towards product formation by providing a high concentration of ammonia and carbon dioxide.[7]
-
-
Solvent Addition: Add 200 mL of a 1:1 (v/v) mixture of 95% ethanol and deionized water to the vessel. Stir the mixture until the salts are mostly dissolved.
-
Substrate Addition: To the stirred solution, add cyclopropyl methyl ketone (e.g., 16.8 g, 0.2 mol) dropwise over 10-15 minutes.[12][13]
-
Reaction Conditions: Securely seal the reaction vessel (if using a pressure vessel) or fit it with a reflux condenser. Heat the mixture to 60-70°C with vigorous stirring.[1][14] Maintain this temperature for 12-24 hours.
-
Causality: Heating accelerates the reaction rates. A closed system is often recommended to prevent the loss of volatile components like ammonia, which can improve yields.[1]
-
-
Work-up and Isolation: a. After the reaction period, cool the mixture to room temperature, then further chill in an ice bath for 1-2 hours. b. The hydantoin product often precipitates from the solution. If precipitation is slow, it can be induced by careful, dropwise addition of concentrated HCl to neutralize the solution (pH ~6-7), while keeping it cool in the ice bath. c. Collect the solid precipitate by vacuum filtration using a Buchner funnel. d. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) and then with a small portion of cold ethanol to remove impurities. e. Dry the product under vacuum to a constant weight. The product is typically a white to off-white crystalline solid.[1]
Protocol 2: Hydrolysis of 5-(1-methylcyclopropyl)hydantoin
Materials and Reagents:
-
5-(1-methylcyclopropyl)hydantoin (from Protocol 1)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Sodium Hydroxide (NaOH)
-
Deionized water
-
Sulfuric acid (H₂SO₄), dilute (e.g., 2M) or Dry Ice (solid CO₂)
-
Ammonium hydroxide (for pH adjustment, if needed)
-
Pressure vessel or autoclave
-
Heating mantle
Procedure:
-
Reaction Setup: Place the synthesized hydantoin (e.g., 15.4 g, 0.1 mol) and barium hydroxide octahydrate (e.g., 63.1 g, 0.2 mol) in a suitable pressure vessel.
-
Causality: A strong base is required to effectively hydrolyze the stable hydantoin ring.[15] Barium hydroxide is often used as the resulting barium carbonate and sulfate salts are insoluble, simplifying product isolation. An excess of base ensures complete reaction.
-
-
Solvent Addition: Add approximately 200 mL of deionized water.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 140-160°C. The internal pressure will rise. Maintain this temperature for 8-12 hours.
-
Work-up and Isolation: a. Cool the vessel to room temperature. Carefully vent any residual pressure. b. The reaction mixture will contain the barium salt of the amino acid and precipitated barium carbonate. c. While stirring, slowly add dilute sulfuric acid to the mixture. This will precipitate insoluble barium sulfate and release the free amino acid into the solution. Add acid until the pH of the solution is approximately 7.
-
Alternative: Bubble CO₂ gas through the solution (or add dry ice) to precipitate barium carbonate. d. Filter the mixture to remove all the insoluble barium salts (carbonate and sulfate). e. Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude amino acid. f. The crude product can be further purified by recrystallization from a water/ethanol mixture.
-
Summary of Data and Expected Outcomes
The following table summarizes typical parameters for this synthesis. Yields are highly dependent on reaction scale and purification efficiency.
| Parameter | Stage 1: Bucherer-Bergs | Stage 2: Hydrolysis |
| Key Reagents | KCN, (NH₄)₂CO₃ | Ba(OH)₂ or NaOH |
| Starting Material | Cyclopropyl methyl ketone | 5-(1-methylcyclopropyl)hydantoin |
| Solvent | Aq. Ethanol | Water |
| Temperature | 60 - 70 °C | 140 - 160 °C |
| Reaction Time | 12 - 24 hours | 8 - 12 hours |
| Typical Yield | 65 - 85% | 70 - 90% |
| Product | 5-(1-methylcyclopropyl)hydantoin | 2-Amino-2-(1-methylcyclopropyl)acetic acid |
Mechanistic Visualization
Caption: Key intermediates in the Bucherer-Bergs reaction mechanism.
References
-
Wikipedia. Bucherer–Bergs reaction. Available from: [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]
-
Cambridge University Press. Bucherer-Bergs Reaction (Synthesis of Hydantoin). Available from: [Link]
-
YouTube. Bucherer-Bergs Reaction Mechanism | Organic Chemistry. Available from: [Link]
-
Koóš, M., & Kád'ár, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available from: [Link]
-
PubMed. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Available from: [Link]
-
ScienceOpen. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]
-
PubMed. Optically pure alpha-amino acids production by the "Hydantoinase Process". Available from: [Link]
-
ResearchGate. Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. Available from: [Link]
-
MDPI Encyclopedia. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available from: [Link]
-
Koóš, M., & Kád'ár, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available from: [Link]
- Google Patents. Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.
-
Organic Chemistry Portal. Hydantoin synthesis. Available from: [Link]
-
ResearchGate. The hydrolysis of hydantoin to amino acid via N-carbamoyl.... Available from: [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl Cyclopropyl Ketone: Applications in Fine Chemical Synthesis. Available from: [Link]
-
Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Available from: [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity – ScienceOpen [scienceopen.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction [organic-chemistry.org]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. youtube.com [youtube.com]
- 9. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing ring opening of 2-Amino-2-(1-methylcyclopropyl)acetic acid under acid conditions
Ticket ID: #AMCP-001
Topic: Preventing ring opening of 2-Amino-2-(1-methylcyclopropyl)acetic acid (AMCP) during acidic cleavage. Status: Open Priority: Critical
Executive Summary: The "Tertiary Trap"
User Warning: 2-Amino-2-(1-methylcyclopropyl)acetic acid (AMCP) is significantly more acid-labile than its unsubstituted analog (cyclopropylglycine).
The presence of the 1-methyl group on the cyclopropyl ring creates a structural vulnerability. Unlike standard cyclopropanes, the ring opening of AMCP leads to a tertiary carbocation , which is thermodynamically stabilized. Standard SPPS cleavage protocols (95% TFA, Room Temp, 2-4 hours) will almost invariably lead to ring opening, hydration (+18 Da), or rearrangement products.
Success requires three deviations from standard protocol:
-
Thermodynamic Control: Cleavage must occur at 0°C.
-
Kinetic Control: Reaction time must be minimized (<2 hours).
-
Scavenger Selection: High concentrations of silane scavengers (TIS/TES) are required to intercept electrophiles, though prevention of opening is the primary goal.
Mechanistic Analysis (Root Cause)
To prevent the failure, you must understand the mechanism. The ring strain of cyclopropane (~27.5 kcal/mol) combined with the inductive stabilization of the methyl group creates a "spring-loaded" system.
The Mechanism of Failure
Under acidic conditions (TFA), the reaction proceeds via a Cyclopropylcarbinyl-Homoallyl Rearrangement or direct nucleophilic opening:
-
Protonation: The strained C-C bond or the adjacent carbonyl oxygen is protonated.
-
Ring Opening: The bond cleaves to relieve strain. In AMCP, this cleavage is directed toward the methyl-substituted carbon to form a stable tertiary carbocation .
-
Trapping: The carbocation is quenched by nucleophiles in the cocktail (Water
Alcohol, Thiols Thioethers), resulting in a permanent impurity.
Figure 1: The acid-catalyzed failure mode of AMCP. The methyl group directs the formation of a stable tertiary carbocation, accelerating ring destruction.
Validated Protocols
Protocol A: The "Cold-Silane" Cleavage (Recommended)
This protocol minimizes thermal energy available for ring opening while maximizing scavenger efficiency.
Reagents Required:
-
Trifluoroacetic acid (TFA), HPLC Grade (Fresh).
-
Triisopropylsilane (TIS) or Triethylsilane (TES).
-
Water (strictly limited).
-
Dichloromethane (DCM).
Step-by-Step Workflow:
-
Preparation: Pre-chill the cleavage cocktail and the reaction vessel to 0°C in an ice bath.
-
Cocktail Formulation: Prepare "Cocktail S" (Silane-Rich):
-
TFA: 90%
-
TIS: 5% (High silane load acts as a hydride donor to quench cations without adding mass)
-
H2O: 5% (Necessary for ether cleavage, but keep low)
-
Note: Avoid thiols (EDT) if possible, as they are aggressive nucleophiles that can attack the ring.
-
-
Reaction: Add cold cocktail to the resin.
-
Temperature: Maintain 0°C strictly. Do not allow to warm to RT.
-
Time: Agitate for 60–90 minutes maximum.
-
-
Work-up:
-
Filter resin immediately into cold diethyl ether (-20°C).
-
The rapid precipitation stops the acid exposure instantly.
-
Protocol B: The "Dilute-DCM" Method (For Highly Sensitive Sequences)
If Protocol A yields degradation, use a dilute TFA approach. This is slower but gentler.
| Component | Percentage | Function |
| TFA | 50% | Cleavage Agent (Diluted to reduce acidity) |
| DCM | 45% | Non-nucleophilic solvent/Diluent |
| TIS | 5% | Scavenger |
-
Procedure: Perform at 0°C for 2–3 hours. Monitor by LCMS every 30 mins.
Troubleshooting Decision Tree
Use this logic flow to determine your experimental strategy based on your synthesis stage.
Figure 2: Strategic decision tree for peptide synthesis involving AMCP.
Frequently Asked Questions (FAQs)
Q1: Can I use standard Reagent K (TFA/Phenol/Water/Thioanisole/EDT)? A: Proceed with caution. While Reagent K is excellent for protecting Trp/Met, the thiols (EDT/Thioanisole) are strong nucleophiles. If the AMCP ring opens even slightly, the thiols will attack the carbocation, forming a stable thioether adduct that is impossible to remove. If your sequence lacks Met/Cys, stick to TIS/Water only.
Q2: I see a +18 Da peak in my LCMS. Is this the ring opening? A: Yes. This corresponds to the addition of water (hydration) across the opened ring.
-
Diagnosis: Check the UV trace. Ring-opened products often have slightly different retention times.
-
Fix: Lower the temperature to 0°C and reduce water content in the cleavage cocktail to 1-2%, substituting the rest with DCM.
Q3: Why is the "1-methyl" variant worse than regular cyclopropylglycine? A: It comes down to carbocation stability .
-
Unsubstituted Cyclopropyl: Ring opening leads to a primary/secondary-like transition state (less stable).
-
1-Methyl Cyclopropyl:[1][2][3] Ring opening leads to a tertiary carbocation. Tertiary carbocations are significantly more stable, lowering the activation energy for the ring-opening reaction. This makes the 1-methyl analog roughly 10-100x more sensitive to acid [1][2].
Q4: Can I use HCl/Dioxane instead of TFA? A: Generally, no . Anhydrous HCl is a stronger acid than TFA in organic solvents and promotes rapid ring opening. If solution-phase synthesis is required, consider using weaker acids like formic acid, although deprotection rates for other groups will be prohibitively slow.
References
-
Chemical Reviews. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids." (Discusses the reactivity and strain of cyclopropyl amino acids).
-
Organic Letters. "A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks." (Provides context on protecting group strategies for these sensitive scaffolds).
-
BenchChem Technical Guide. "Cleavage Cocktails and Scavenger Selection." (General reference for scavenger roles in suppressing carbocation additions).
-
Peptide.com Resources. "Cleavage Cocktail Selection for Acid-Sensitive Peptides."
Sources
Technical Support Center: Resolving Aggregation in 2-Amino-2-(1-methylcyclopropyl)acetic Acid Peptides
Status: Operational Ticket ID: MAP-AGG-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are encountering difficulties with 2-Amino-2-(1-methylcyclopropyl)acetic acid (often abbreviated as Map or
The Root Cause:
-
Tetrasubstituted Steric Clash: Map is an
-tetrasubstituted amino acid. The geminal methyl and cyclopropyl groups create a massive steric barrier, reducing the nucleophilicity of the amino group by orders of magnitude compared to standard amino acids (similar to, but bulkier than, Aib). -
Secondary Structure Induction: These residues strongly promote
-helical turns. While beneficial for biological stability, this pre-organization during synthesis often leads to intermolecular -sheet aggregation on the resin, causing "gelation" and synthesis termination.
This guide provides the protocols required to force this coupling to completion and solubilize the resulting peptide.
Module 1: Synthesis Troubleshooting (The "Build" Phase)
Diagnostic: Is it Sterics or Aggregation?
Before altering your protocol, confirm the failure mode.
-
Steric Failure: The Map residue itself fails to couple to the previous amino acid.
-
Aggregation Failure: The Map couples successfully, but subsequent amino acids fail to couple because the chain has collapsed.
Protocol A: High-Energy Coupling for Map Residues
Standard HBTU/DIPEA cycles will fail. You must switch to high-efficiency reagents and elevated energy states.
Reagent Hierarchy Table
| Tier | Reagent System | Activation Mechanism | Use Case |
| 1 (Standard) | HBTU / DIPEA | Benzotriazole ester | DO NOT USE for Map. |
| 2 (High) | HATU / HOAt / TMP | Aza-benzotriazole ester | Standard starting point for Map coupling. |
| 3 (Critical) | COMU / Oxyma | Oximino ester | Safer alternative to HATU; often higher yields for hindered amines. |
| 4 (Nuclear) | Fmoc-Amino Acid Fluoride | Acid Fluoride | The "last resort" for extremely hindered couplings (requires no base). |
Step-by-Step High-Energy Protocol:
-
Swelling: Swell resin in NMP (N-methyl-2-pyrrolidone) rather than DMF. NMP has better solvating power for aggregated chains.
-
Activation:
-
Dissolve Fmoc-Map-OH (4 eq) and HATU (3.9 eq) in NMP.
-
Add HOAt (4 eq) to suppress racemization and boost reactivity.
-
Add TMP (2,4,6-Trimethylpyridine) or DIPEA (8 eq) immediately before adding to resin.
-
-
Microwave Irradiation (Critical):
-
Note: Steric barriers are thermodynamic. Heat is required to overcome them.
-
Temp: 75°C
-
Power: 30W (maintain constant temp, do not pulse blindly).
-
Time: 2 x 10 minutes (Double couple is mandatory).
-
-
Capping: Acetylate unreacted amines immediately to prevent deletion sequences.
Visualization: The Coupling Decision Tree
Figure 1: Decision logic for distinguishing between steric hindrance of the incoming residue versus aggregation of the growing peptide chain.
Module 2: Resolving On-Resin Aggregation
If the resin beads appear "clumped" or do not swell effectively in DCM, your peptide has aggregated via intermolecular hydrogen bonding. The Map residue's hydrophobicity exacerbates this.
The "Magic Mixture" Protocol
This solvent system disrupts hydrogen bond networks and solvates hydrophobic patches.
Preparation:
-
DCM: 1 part
-
DMF: 1 part
-
NMP: 1 part
-
Triton X-100: 1% (v/v)[1]
-
Ethylene Carbonate: 2 M
Workflow:
-
Pre-Wash: Before the deprotection step, wash the resin with the Magic Mixture for 3 x 2 minutes.
-
Chaotropic Coupling: If aggregation is severe, perform the coupling reaction in NMP containing 0.8M LiCl . The Lithium ions disrupt the inter-chain hydrogen bonds, "straightening" the peptide for accessibility.
Module 3: Post-Cleavage Solubilization
Map peptides are notoriously difficult to dissolve in aqueous buffers due to the exposed methylcyclopropyl moiety.
Solubility Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Cloudy/Precipitate in Water | Hydrophobic Collapse | Dissolve in minimal HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) first, then dilute with water. |
| Gel formation | Add Guanidine HCl (6M) or Urea (8M) to disrupt H-bonds. | |
| Sticky Film | Lipid-like interaction | Use DMSO (up to 20%) or Acetonitrile (50%) as a co-solvent. |
Visualization: Aggregation Mechanisms
Figure 2: The dual mechanism of aggregation in Map-containing peptides and the chemical interventions required to disrupt them.
Frequently Asked Questions (FAQ)
Q1: Can I use pseudoprolines to fix the aggregation caused by Map?
A: Not directly at the Map position, as pseudoprolines are specific dipeptides (Ser/Thr/Cys derived). However, placing a pseudoproline (e.g., Fmoc-Ala-Thr(
Q2: My Kaiser test is negative, but MS shows a deletion. Why? A: This is a "False Negative." The aggregation is so severe that the N-terminus is buried inside the resin bead's polymer matrix. The ninhydrin cannot reach the amine to react. Trust the Mass Spec. If you see a deletion, assume the coupling failed and move to the "Nuclear" protocol (Acid Fluorides or double-coupling with HATU at 75°C).
Q3: Why use NMP instead of DMF? A: DMF is a standard solvent, but NMP (N-methyl-2-pyrrolidone) has a higher dielectric constant and better swelling properties for polystyrene-based resins loaded with hydrophobic sequences. For Map peptides, NMP is mandatory.
References
-
Albericio, F., &yman, J. M. (2018). Coupling Reagents and Strategies for the Synthesis of Difficult Peptides. In Solid-Phase Peptide Synthesis. Royal Society of Chemistry.
-
Muthia, N., et al. (2026).[2] Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.[2][3][4] ResearchGate.
-
BenchChem Technical Support. (2025). Aggregation in Difficult Peptide Sequences: Troubleshooting Guide.
-
Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Merck Millipore. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
Sources
Technical Support Center: Crystallization of 2-Amino-2-(1-methylcyclopropyl)acetic acid
This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the crystallization of 2-Amino-2-(1-methylcyclopropyl)acetic acid. This non-proteinogenic amino acid presents unique challenges due to its chiral nature and the presence of both polar and non-polar moieties.[1][2][3] This guide is structured to address specific experimental issues through a question-and-answer format, offering scientifically grounded explanations and actionable protocols.
I. Troubleshooting Guide: Common Crystallization Problems
This section addresses frequent obstacles encountered during the crystallization of 2-Amino-2-(1-methylcyclopropyl)acetic acid, providing insights into their underlying causes and offering practical solutions.
Question 1: My compound oils out or forms an amorphous precipitate instead of crystals. What are the likely causes and how can I resolve this?
Answer:
Oiling out or amorphous precipitation indicates that the supersaturation of the solution was reached too rapidly, preventing the ordered molecular arrangement required for crystal lattice formation. The unique structure of 2-Amino-2-(1-methylcyclopropyl)acetic acid, with its hydrophilic amino and carboxyl groups and a hydrophobic methylcyclopropyl group, can lead to complex interactions with solvents, making it prone to such outcomes.
Underlying Causes:
-
High Supersaturation: Rapid cooling, fast anti-solvent addition, or excessive solvent evaporation can create a level of supersaturation that favors kinetic precipitation over thermodynamic crystallization.
-
Solvent Mismatch: The chosen solvent system may not effectively stabilize the solute molecules in a pre-crystalline state, leading to disordered aggregation.
-
Impurities: The presence of impurities can disrupt the crystal lattice formation, acting as "crystal poisons" and promoting amorphous precipitation.[4]
Troubleshooting Strategies:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Employ a programmable cooling bath to decrease the temperature gradually.
-
Controlled Anti-solvent Addition: Use a syringe pump for the slow, dropwise addition of the anti-solvent to a stirred solution of the compound.
-
Vapor Diffusion: Consider a vapor diffusion setup where the anti-solvent slowly diffuses into the solvent, creating a more gradual increase in supersaturation.
-
-
Solvent System Optimization:
-
Explore Solvent Mixtures: Utilize a binary or even ternary solvent system to fine-tune the solubility and promote crystal growth.[5] A good starting point is a mixture of a good solvent (e.g., water, methanol) and a miscible anti-solvent (e.g., ethanol, isopropanol, acetone).[6][7]
-
Consider Additives: Small amounts of additives like glycerol or other polyvalent alcohols can sometimes stabilize the solute and prevent oiling out.[8][9]
-
-
Ensure Purity:
-
Recrystallization: If the purity of the starting material is questionable, perform a preliminary recrystallization to remove impurities.
-
Filtration: Filter the solution through a 0.22 micron filter before setting up the crystallization to remove any particulate matter that could act as unwanted nucleation sites.[4]
-
Question 2: I'm observing the formation of very fine needles or a powder, which are difficult to handle and analyze. How can I encourage the growth of larger, single crystals?
Answer:
The formation of fine needles or powders suggests an excessively high nucleation rate relative to the crystal growth rate. While nucleation is essential to initiate crystallization, too many nuclei competing for a limited amount of solute will result in a large number of small crystals.
Underlying Causes:
-
High Supersaturation: As with oiling out, rapid supersaturation can lead to a burst of nucleation.
-
Heterogeneous Nucleation: Dust particles, scratches on the glassware, or other foreign surfaces can act as sites for heterogeneous nucleation, increasing the number of crystals formed.
-
Insufficient Equilibration Time: Allowing the solution to equilibrate at a slightly supersaturated state for a longer period can favor the growth of existing nuclei over the formation of new ones.
Troubleshooting Strategies:
-
Control Nucleation:
-
Seeding: Introduce a small number of well-formed seed crystals into a slightly supersaturated solution. This provides a template for growth and can significantly reduce the overall number of new nuclei.[]
-
Reduce Supersaturation Level: Work in the metastable zone, a region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals can occur. This can be achieved by slightly reducing the amount of anti-solvent or using a slightly higher final temperature.
-
-
Promote Crystal Growth:
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial. This maintains a low level of supersaturation over an extended period, favoring growth.
-
Temperature Cycling: In some cases, cycling the temperature (e.g., slowly warming and then cooling the solution) can dissolve smaller, less stable crystals and promote the growth of larger, more stable ones (Ostwald ripening).
-
-
Minimize Heterogeneous Nucleation:
-
Clean Glassware: Use meticulously clean glassware, potentially acid-washed and rinsed with filtered solvent.
-
Filtration: As mentioned previously, filtering the solution is crucial.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the selection of alternative solvents for the crystallization of 2-Amino-2-(1-methylcyclopropyl)acetic acid.
FAQ 1: What are the ideal characteristics of a solvent for crystallizing this amino acid?
An ideal single solvent for crystallization should exhibit high solubility for 2-Amino-2-(1-methylcyclopropyl)acetic acid at elevated temperatures and low solubility at lower temperatures.[11] This temperature-dependent solubility is the driving force for crystallization upon cooling. For a solvent/anti-solvent system, the compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent," and the two liquids must be miscible.
FAQ 2: Which classes of solvents are generally good starting points for screening?
Given the zwitterionic nature of amino acids, polar solvents are typically the most effective.[2][3] Good starting points for solvent screening include:
-
Water: As a highly polar solvent, water is often a good initial choice, especially considering the "green chemistry" benefits.[12]
-
Alcohols: Methanol, ethanol, and isopropanol are common choices, either as single solvents or in combination with water.[6][7] Their varying polarities allow for fine-tuning of solubility.
-
Ketones: Acetone can be an effective anti-solvent when used with more polar solvents like water or alcohols.[6]
-
Ethers: Dioxane and tetrahydrofuran (THF) can also be explored, typically as components of a binary solvent system.
It is advisable to consult solvent selection guides that classify solvents based on safety and environmental impact, such as those provided by the U.S. Food and Drug Administration (FDA).[13]
FAQ 3: How does the chirality of 2-Amino-2-(1-methylcyclopropyl)acetic acid affect solvent selection and the crystallization process?
The chirality of this molecule is a critical factor.[14][15] Depending on whether you are working with a single enantiomer or a racemic mixture, the crystallization behavior can differ significantly.
-
Racemic Mixtures: Racemates can crystallize as a conglomerate (a mechanical mixture of crystals of the two enantiomers), a racemic compound (both enantiomers in the same crystal lattice), or a solid solution.[14] The type of racemate will influence the choice of resolution strategy if enantiomerically pure material is desired.[15]
-
Enantiopure Compounds: When crystallizing a single enantiomer, the goal is typically to obtain high purity and yield. The solvent can influence the crystal packing and potentially lead to the formation of different polymorphs.
For chiral resolution via crystallization, preferential crystallization is a common technique where seeding a supersaturated racemic solution with crystals of one enantiomer induces the crystallization of that same enantiomer.
FAQ 4: Can I use a solvent mixture? What are the advantages?
Yes, using solvent mixtures is a powerful strategy. The primary advantages include:
-
Enhanced Solubility and Yield: In some cases, the solubility of a compound in a solvent mixture can be higher than in either of the individual solvents, which can lead to a higher crystal yield.[5]
-
Induction of Polymorphs: Different solvent systems can lead to the formation of different crystal polymorphs, which can have distinct physical properties.[5]
-
Fine-Tuning of Supersaturation: By adjusting the ratio of the solvent and anti-solvent, you can precisely control the level of supersaturation.
A common approach is to dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble to induce crystallization.[5]
III. Experimental Protocols & Data
This section provides a standardized protocol for solvent screening and a table to organize your experimental data.
Protocol: Single Solvent Screening for Crystallization
This protocol is adapted from standard laboratory procedures for determining a suitable single solvent for crystallization.[11]
Objective: To identify a single solvent that dissolves 2-Amino-2-(1-methylcyclopropyl)acetic acid when hot but not when cold.
Materials:
-
2-Amino-2-(1-methylcyclopropyl)acetic acid
-
A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate)
-
Small test tubes
-
Heating apparatus (e.g., hot plate, sand bath, or steam bath)
-
Ice bath
-
Glass stirring rod
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of the compound into a small test tube.
-
Add the test solvent dropwise (starting with ~0.5 mL) while stirring or agitating the mixture.
-
Observation:
-
If the solid dissolves completely at room temperature, the solvent is unsuitable as a single crystallization solvent.
-
If the solid remains largely insoluble, proceed to the next step.
-
-
-
Hot Solubility Test:
-
Heat the test tube containing the insoluble compound and solvent.
-
Continue to add the solvent in small portions until the solid just dissolves. Note the approximate volume of solvent used.
-
Observation:
-
If the solid dissolves completely upon heating, the solvent is a potential candidate.
-
If the solid does not dissolve even with a significant amount of hot solvent, the solvent is unsuitable.
-
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass stirring rod just below the liquid surface to induce nucleation.
-
After cooling to room temperature, place the test tube in an ice bath for 10-20 minutes to maximize crystal formation.
-
-
Evaluation:
-
A good crystallization solvent will yield a significant amount of crystalline solid upon cooling.
-
If very few or no crystals form, the solvent is not ideal.
-
Data Summary Table: Solvent Screening Results
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Elevated Temp. (°C) (mg/mL) | Observations Upon Cooling | Crystal Morphology | Suitability |
| Water | |||||
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Other |
Researchers should populate this table with their experimental findings.
IV. Visualizing the Crystallization Workflow
The following diagram illustrates the decision-making process for troubleshooting common crystallization issues.
Sources
- 1. (2S)-Amino-2-(1-methylcyclopropyl)acetic acid - SRIRAMCHEM [sriramchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotechnologymcq.com [biotechnologymcq.com]
- 4. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 9. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. memorial.scholaris.ca [memorial.scholaris.ca]
- 15. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Amino-2-(1-methylcyclopropyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Conformationally Restricted Amino Acids
2-Amino-2-(1-methylcyclopropyl)acetic acid, a derivative of cyclopropylglycine, presents unique analytical challenges due to its rigid three-membered ring and the presence of a quaternary carbon. These structural motifs influence the electronic environment of nearby nuclei, leading to complex NMR spectra that require careful interpretation. This guide will navigate the intricacies of its NMR spectral analysis, offering a framework for definitive structural assignment and comparing this powerful technique with other widely used analytical methods.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.[1] For a molecule like 2-Amino-2-(1-methylcyclopropyl)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its atomic connectivity and stereochemistry.
Predicted ¹H and ¹³C NMR Spectral Analysis
While a publicly available, fully assigned spectrum for 2-Amino-2-(1-methylcyclopropyl)acetic acid is not readily found, we can predict the expected chemical shifts and coupling patterns based on established principles and data from analogous structures, such as cyclopropylglycine derivatives and other substituted cyclopropanes.[2][3][4]
Sample Preparation Protocol:
A standard protocol for NMR sample preparation is crucial for obtaining high-quality spectra.
-
Dissolution: Dissolve approximately 5-10 mg of 2-Amino-2-(1-methylcyclopropyl)acetic acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH).[5]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts to 0 ppm.[6]
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
Data Acquisition Workflow:
The following diagram illustrates a typical workflow for comprehensive NMR data acquisition.
Caption: Standard workflow for NMR analysis.
Expected ¹H NMR Data (in D₂O):
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.5 | Singlet | 1H | α-H | The α-proton is adjacent to the electron-withdrawing amino and carboxyl groups, shifting it downfield. As it has no adjacent protons, it will appear as a singlet. |
| ~1.3 | Singlet | 3H | -CH₃ | The methyl protons on the quaternary cyclopropyl carbon are shielded and will appear as a singlet. |
| 0.5 - 1.0 | Multiplets | 4H | Cyclopropyl CH₂ | The diastereotopic methylene protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing in the upfield region characteristic of cyclopropanes.[4] |
Expected ¹³C NMR Data (in D₂O):
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~175 | C=O | The carboxylic acid carbon is highly deshielded. |
| ~60 | α-C | The α-carbon is attached to the nitrogen and carbonyl group. |
| ~25 | Quaternary Cyclopropyl C | The quaternary carbon of the cyclopropyl ring. |
| ~20 | -CH₃ | The methyl carbon. |
| ~15 | Cyclopropyl CH₂ | The methylene carbons of the cyclopropyl ring are highly shielded. |
The Power of 2D NMR for Unambiguous Assignment:
While 1D NMR provides initial insights, 2D NMR experiments are essential for confirming the structure.
-
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the diastereotopic cyclopropyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the assignments of the α-H to the α-C, the methyl protons to the methyl carbon, and the cyclopropyl protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the quaternary carbon. Correlations would be expected from the methyl protons and the cyclopropyl methylene protons to the quaternary carbon, as well as from the α-proton to the quaternary carbon and the carbonyl carbon.
Sources
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Unraveling the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Amino-2-(1-methylcyclopropyl)acetic acid
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel small molecules is a cornerstone of innovation. 2-Amino-2-(1-methylcyclopropyl)acetic acid, a non-proteinogenic amino acid, presents a unique analytical challenge due to the presence of a strained cyclopropyl ring. Understanding its fragmentation behavior under mass spectrometric analysis is critical for its unambiguous identification in complex matrices, metabolic studies, and quality control. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Amino-2-(1-methylcyclopropyl)acetic acid, comparing different ionization techniques and offering insights into the underlying fragmentation mechanisms.
The Influence of Ionization Technique on Fragmentation
The choice of ionization technique significantly impacts the fragmentation pattern of an analyte. For 2-Amino-2-(1-methylcyclopropyl)acetic acid, both hard and soft ionization methods will yield distinct yet complementary structural information.
-
Electron Ionization (EI): As a high-energy "hard" ionization technique, EI is expected to induce extensive fragmentation. The resulting mass spectrum will be rich in fragment ions, providing a detailed fingerprint of the molecule's structure. However, the molecular ion peak may be weak or even absent.[1]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in less fragmentation and a prominent protonated molecule [M+H]⁺.[2][3] This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Predicted Fragmentation Pathways
The fragmentation of 2-Amino-2-(1-methylcyclopropyl)acetic acid is governed by the interplay between the amino acid moiety and the strained cyclopropyl ring. The following sections detail the anticipated fragmentation pathways under both EI and ESI-MS/MS conditions.
Electron Ionization (EI) Fragmentation
Under electron ionization, the initial event is the removal of an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 129. This energetically unstable species will undergo a series of fragmentation reactions to produce more stable ions.
A key fragmentation pathway for amino acids is the loss of the carboxyl group.[4][5] For 2-Amino-2-(1-methylcyclopropyl)acetic acid, this would involve the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a •COOH radical (45 Da) and the formation of an immonium ion at m/z 84 .
The presence of the cyclopropyl ring introduces unique fragmentation possibilities. Cycloalkanes, and particularly strained rings like cyclopropane, can undergo ring-opening followed by the loss of neutral alkenes.[6][7] In this case, the molecular ion could rearrange and lose ethylene (28 Da) to yield a fragment at m/z 101 .
Another characteristic fragmentation of the cyclopropyl group involves the loss of the entire ring system. Cleavage of the bond between the alpha-carbon and the cyclopropyl ring could result in the loss of a methylcyclopropyl radical (•C₄H₇, 55 Da), leading to a fragment at m/z 74 .
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
In positive-ion ESI, 2-Amino-2-(1-methylcyclopropyl)acetic acid will readily form a protonated molecule, [M+H]⁺, at m/z 130 . Collision-induced dissociation (CID) of this precursor ion will induce fragmentation.
A common fragmentation pathway for protonated amino acids is the neutral loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) from the carboxylic acid group.[2] This would result in a prominent immonium ion at m/z 84 . The loss of formic acid (HCOOH, 46 Da) is also a characteristic fragmentation, leading to the same immonium ion at m/z 84 .[8]
The protonated amino group can also direct fragmentation. Loss of ammonia (NH₃, 17 Da) from the protonated molecule would generate a fragment at m/z 113 .
Comparative Analysis with Structurally Related Compounds
The fragmentation pattern of 2-Amino-2-(1-methylcyclopropyl)acetic acid can be further understood by comparing it to simpler, related molecules.
-
Alanine: This simple amino acid readily loses its carboxyl group to form an immonium ion. The presence of the bulky and strained cyclopropyl group in our target molecule will influence the stability and formation of the corresponding immonium ion.
-
Cyclopropylamine: The fragmentation of this compound is dominated by ring opening and loss of small neutral molecules. Similar fragmentation pathways are expected for the cyclopropyl moiety of 2-Amino-2-(1-methylcyclopropyl)acetic acid.
-
1-Aminocyclopropanecarboxylic acid (ACC): This closely related analogue also demonstrates the formation of an immonium ion as a major fragment.[9] The addition of a methyl group on the cyclopropyl ring in our target molecule will likely lead to additional fragmentation pathways involving the loss of a methyl radical (•CH₃, 15 Da).
Summary of Key Predicted Fragments
| m/z | Proposed Ion Structure | Ionization Mode | Formation Pathway |
| 129 | Molecular Ion (M⁺˙) | EI | Electron Ionization |
| 130 | Protonated Molecule ([M+H]⁺) | ESI | Protonation |
| 113 | [M+H - NH₃]⁺ | ESI-MS/MS | Loss of ammonia |
| 101 | [M - C₂H₄]⁺˙ | EI | Ring opening and loss of ethylene |
| 84 | Immonium Ion | EI, ESI-MS/MS | Loss of •COOH, or H₂O and CO, or HCOOH |
| 74 | [M - C₄H₇]⁺ | EI | Loss of methylcyclopropyl radical |
Experimental Protocol: Acquiring Mass Spectra
To validate these predicted fragmentation patterns, the following general experimental protocol can be employed.
Instrumentation:
-
For EI-MS: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
For ESI-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization source.
Sample Preparation:
-
Prepare a standard solution of 2-Amino-2-(1-methylcyclopropyl)acetic acid in a suitable solvent (e.g., methanol/water for ESI, or derivatized for GC-MS).
-
For GC-MS analysis, derivatization (e.g., silylation or esterification) is often necessary to increase volatility.[10][11]
Mass Spectrometry Parameters:
-
EI-MS:
-
Ionization Energy: 70 eV
-
Mass Range: m/z 30-200
-
-
ESI-MS/MS:
-
Ionization Mode: Positive
-
Collision Gas: Argon
-
Collision Energy: Ramped to observe a range of fragments.
-
Precursor Ion Selection: m/z 130
-
Conclusion
The mass spectrometry fragmentation of 2-Amino-2-(1-methylcyclopropyl)acetic acid is predicted to be a rich interplay of pathways characteristic of both amino acids and strained cyclic systems. Under EI, expect to see significant fragmentation, including loss of the carboxyl group and fragmentation of the cyclopropyl ring. ESI-MS/MS will likely be dominated by the loss of small neutral molecules such as water, carbon monoxide, and ammonia from the protonated parent molecule. This guide provides a foundational framework for researchers to interpret the mass spectra of this and other novel cyclopropyl-containing amino acids, facilitating their confident identification and characterization in a variety of scientific applications.
References
- Monash University. (2022, May 14). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways.
- OPUS at UTS. (n.d.). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways.
- Benchchem. (n.d.). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Ethenone.
- Diva-portal.org. (2015, April 9). Mass Spectrometry of Non-protein Amino Acids: BMAA and Neurodegenerative Diseases.
- OPUS at UTS. (n.d.). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways.
- Benchchem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
- PMC. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides.
- Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
- Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
- MDPI. (2025, February 5). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS.
- ResearchGate. (2025, August 6). (PDF) Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study 1 1 Dedicated to Bob Squires for his many seminal contributions to mass spectrometry and ion chemistry.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). Scheme 2. Proposed fragmentation pathway for the fragments formed by the cleavage of ring C.
- Protein Metrics Support. (2024, June 20). Cyclic Peptide Analysis.
- ResearchGate. (2025, August 5). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry | Request PDF.
- PMC. (n.d.). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- SRIRAMCHEM. (n.d.). (2S)-Amino-2-(1-methylcyclopropyl)acetic acid.
- YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes.
- Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives.
- Semantic Scholar. (2024, March 28). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
- Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.
- ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....
- Medizinische Fakultät Münster. (n.d.). Amino acids.
- PMC. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
- AIP Publishing. (2025, March 25). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups.
- MSU chemistry. (n.d.). Mass Spectrometry.
- MDPI. (2022, December 22). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry.
- Google Patents. (n.d.). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
- ResearchGate. (2015, November 20). Synthesis of Amino Acids of Cyclopropylglycine Series.
- MASONACO. (n.d.). LC-MS/MS analysis of free amino acids.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. Amino acids [medizin.uni-muenster.de]
- 9. researchgate.net [researchgate.net]
- 10. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
Stability comparison of cyclopropyl vs isopropyl amino acid side chains
Executive Summary
In the optimization of peptide therapeutics and small molecule drugs, the substitution of an isopropyl group (Valine/Leucine-like) with a cyclopropyl moiety (Cyclopropylglycine/Cyclopropyl) is a high-impact bioisosteric strategy. While both groups provide steric bulk and lipophilicity, the cyclopropyl group offers superior metabolic stability due to higher C-H bond dissociation energies (BDE) and reduced lipophilicity (
Physicochemical & Mechanistic Basis
Electronic and Steric Properties
The stability difference between isopropyl and cyclopropyl side chains is rooted in their electronic structure.
-
Isopropyl (Valine-like): Contains a tertiary carbon atom with a relatively weak C-H bond (BDE
96 kcal/mol). This position is a "metabolic hotspot," highly susceptible to hydrogen atom abstraction (HAT) by Cytochrome P450 (CYP450) enzymes, leading to hydroxylation. -
Cyclopropyl (Cpg-like): The carbon atoms in the cyclopropyl ring possess significant
-character (approx. hybridization). This results in shorter, stronger C-H bonds (BDE 106 kcal/mol), making them resistant to oxidative HAT. Additionally, the cyclopropyl group is less lipophilic than the isopropyl group, which can lower the compound's overall affinity for metabolic enzymes.
Metabolic Pathways: CYP450 Interaction
The metabolic fate of these two groups differs drastically. While isopropyl groups undergo predictable hydroxylation, cyclopropyl groups can act as "metabolic blockers" or, in specific amine contexts, as mechanism-based inhibitors (suicide substrates) via ring-opening radical clocks.
Figure 1: Comparative metabolic pathways. Isopropyl groups readily undergo hydroxylation, whereas cyclopropyl groups resist H-abstraction due to high bond dissociation energy, preserving the parent drug.
Conformational Stability in Peptides
Replacing Valine (Val) with Cyclopropylglycine (Cpg) significantly alters the conformational landscape of a peptide.
-
Valine (
restriction): Valine is -branched, which restricts the backbone torsion angles more than non-branched amino acids (like Ala), but it still retains rotameric freedom around the bond. -
Cyclopropylglycine (
locking): The cyclopropyl ring is rigidly attached to the . This creates a steric block that severely limits the available Ramachandran space. Cpg is often used to stabilize -turns or induce extended conformations, effectively "freezing" the bioactive conformation and reducing the entropic penalty of binding. This rigidity also prevents proteases from accessing the peptide bond, further enhancing stability.
Table 1: Comparative Stability Metrics
| Feature | Isopropyl (Valine) | Cyclopropyl (Cpg/Bioisostere) | Impact on Stability |
| C-H Bond Energy (BDE) | ~96 kcal/mol ( | ~106 kcal/mol (Cyclopropyl C-H) | High: Cpg resists oxidative metabolism. |
| Lipophilicity (LogP) | Baseline (High) | Reduced ( | Medium: Lower LogP reduces CYP enzyme affinity. |
| Backbone Rigidity | Moderate ( | High (Rigid ring constraint) | High: Cpg reduces proteolytic cleavage rates. |
| Metabolic Hotspot | Tertiary Carbon (Oxidation prone) | None (Ring is metabolically silent) | Critical: Prevents rapid clearance. |
| Typical | < 30 min (unprotected) | > 120 min (typical improvement) | Critical: Extends duration of action. |
Case Study: IDO1 Inhibitor Optimization
A definitive example of this bioisosteric replacement is found in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors by Merck.
-
Challenge: The initial lead compounds containing isopropyl/alkyl chains suffered from rapid oxidative metabolism at the alkyl site, leading to high clearance and poor oral bioavailability.
-
Solution: Researchers replaced the metabolically labile alkyl group with a cyclopropyl moiety .
-
Result:
-
Metabolic Stability: The cyclopropyl analog showed significantly reduced intrinsic clearance (
) in human liver microsomes. -
Potency: The rigid cyclopropyl group maintained the necessary hydrophobic interactions within the IDO1 pocket.
-
Outcome: The optimized compound achieved a predicted human oral dose of just 9 mg QD , driven by its superior half-life and potency [1].[1]
-
Experimental Protocols
To validate the stability advantages of cyclopropyl substitution, the following autonomous protocols should be employed.
Microsomal Stability Assay (Metabolic Stability)
This assay quantifies the intrinsic clearance (
Workflow Diagram:
Figure 2: Standardized Microsomal Stability Workflow. Critical control: Use Verapamil or Testosterone as high-clearance controls.
Protocol Steps:
-
Incubation: Prepare a master mix of phosphate buffer (pH 7.4) and liver microsomes (human/rat). Spike test compounds (Val vs. Cpg analogs) to a final concentration of 1 µM (keep DMSO < 0.1%).
-
Start Reaction: Pre-incubate at 37°C for 5 min, then initiate by adding NADPH.
-
Sampling: At defined intervals (0, 15, 30, 60 min), remove aliquots and immediately dispense into ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and quench metabolism.
-
Analysis: Centrifuge samples at 4000 rpm for 20 min. Analyze the supernatant via LC-MS/MS, monitoring the parent ion transition.
-
Data Processing: Calculate the elimination rate constant (
) from the slope of the natural log of percent remaining vs. time. Derive .
Proteolytic Stability Assay (Peptide Focus)
Objective: Compare the resistance of Val-peptides vs. Cpg-peptides against serum proteases (Trypsin/Chymotrypsin).
-
Reaction Mix: Dissolve peptide (100 µM) in Tris-HCl buffer (pH 7.5). Add protease (e.g., Chymotrypsin) at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
Kinetics: Incubate at 37°C. Aliquot at 0, 1, 2, 4, and 24 hours.
-
Quenching: Add 1% Trifluoroacetic acid (TFA) to stop proteolysis.
-
Quantification: Analyze via RP-HPLC. Integrate the area of the parent peak.
-
Expectation: Cpg-containing peptides typically show >2-fold increase in half-life due to steric occlusion of the scissile bond.
References
-
Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. Source: ACS Medicinal Chemistry Letters [Link][1]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry [Link]
-
Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Source: Frontiers in Chemistry [Link]
-
Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping. Source: Science Advances [Link]
Sources
A Comparative Guide to Validating the Enantiomeric Excess of 2-Amino-2-(1-methylcyclopropyl)acetic acid
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical determinant of its biological activity, pharmacological efficacy, and safety profile. This is particularly true for non-proteinogenic amino acids like 2-Amino-2-(1-methylcyclopropyl)acetic acid, a constrained analog that holds significant interest in medicinal chemistry. The precise determination of its enantiomeric excess (ee) is a fundamental requirement for its progression through the development pipeline.
This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the enantiomeric excess of 2-Amino-2-(1-methylcyclopropyl)acetic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data based on established principles for analogous compounds. Our focus is on creating self-validating systems that ensure the trustworthiness and accuracy of your results, grounded in authoritative scientific standards.
The Analytical Challenge: A Structurally Unique Amino Acid
2-Amino-2-(1-methylcyclopropyl)acetic acid presents a unique analytical challenge due to its compact and rigid cyclopropyl group adjacent to the chiral center. This structure can influence its interaction with chiral selectors and derivatization agents. Therefore, a one-size-fits-all approach is insufficient. This guide will compare three robust analytical platforms:
-
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
-
Gas Chromatography (GC) with Chiral Capillary Columns
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs)
Each method will be evaluated based on its resolution, sensitivity, speed, sample preparation requirements, and overall suitability for both routine quality control and in-depth characterization.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is often the first choice for enantiomeric excess determination due to its versatility, robustness, and the wide array of commercially available chiral stationary phases (CSPs).[1] The direct separation of enantiomers on a CSP is generally preferred as it minimizes sample manipulation and potential sources of error.[2]
The "Why": Causality in Method Selection
For a polar, zwitterionic molecule like our target amino acid, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective.[2][3] These phases possess ionic groups compatible with aqueous mobile phases, making them ideal for separating underivatized amino acids.[2] Polysaccharide-based CSPs are also a powerful option, though they may require derivatization to improve the analyte's solubility in the non-polar mobile phases typically used.[2]
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for direct chiral HPLC analysis.
Detailed Protocol: Direct Analysis on a Teicoplanin-Based CSP
-
Column Selection: Astec CHIROBIOTIC® T or a similar teicoplanin-based column is a strong starting point due to its proven success with underivatized amino acids.[2][5]
-
Mobile Phase Preparation: A simple, LC-MS compatible mobile phase can be prepared with Methanol/Water/Formic Acid (e.g., 80:20:0.1 v/v/v). The organic modifier concentration and pH are critical parameters that may require optimization to achieve baseline resolution.[2]
-
Sample Preparation: Dissolve a known concentration of 2-Amino-2-(1-methylcyclopropyl)acetic acid (e.g., 1 mg/mL) in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or Mass Spectrometry for higher sensitivity and specificity.[6]
-
-
Data Analysis: Calculate the enantiomeric excess using the following formula:
-
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Gas Chromatography (GC): High Resolution for Volatile Derivatives
Chiral Gas Chromatography offers exceptional resolving power and sensitivity, making it an excellent choice for determining enantiomeric purity.[7] However, due to the low volatility of amino acids, a derivatization step is mandatory to convert the analyte into a form suitable for GC analysis.[7][8]
The "Why": Causality in Method Selection
The most common derivatization strategy for GC analysis of amino acids involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group.[8] This creates volatile and thermally stable derivatives. The subsequent separation is performed on a chiral capillary column, such as one coated with Chirasil-L-Val.[9][10] This stationary phase is well-suited for separating N-acyl amino acid esters.
An important consideration is the potential for racemization during the derivatization process. The use of a deuterium-labeling method in conjunction with GC-MS can help to quantify any racemization that occurs during sample preparation.[7][8]
Experimental Workflow: Chiral GC with Derivatization
Caption: Workflow for chiral GC analysis with derivatization.
Detailed Protocol: N-Trifluoroacetyl-O-isopropyl Ester Derivatization
-
Esterification:
-
To a dry vial containing the amino acid sample, add 1 mL of 3M HCl in isopropanol.
-
Heat at 110 °C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Acylation:
-
Add 500 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat at 60 °C for 15 minutes.
-
Evaporate the excess reagent and solvent under nitrogen.
-
-
Sample Reconstitution: Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.
-
GC Conditions:
-
Column: Chirasil-L-Val capillary column (or similar).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.
-
Carrier Gas: Helium
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS provides higher confidence in peak identification.[10]
-
-
Data Analysis: Calculate %ee as described for the HPLC method.
NMR Spectroscopy: A Rapid, Non-Destructive Approach
NMR spectroscopy, when used with Chiral Solvating Agents (CSAs), provides a powerful and rapid method for determining enantiomeric excess without the need for chromatographic separation.[11][12] This technique is non-destructive, allowing for recovery of the sample post-analysis.
The "Why": Causality in Method Selection
The principle behind this method is the formation of transient, non-covalent diastereomeric complexes between the chiral analyte and the CSA.[12][13] These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. The integration of these signals provides a direct measure of the enantiomeric ratio.[14]
The choice of CSA is crucial and depends on the functional groups of the analyte. For an amino acid, CSAs capable of hydrogen bonding and ionic interactions are most effective.
Experimental Workflow: NMR with Chiral Solvating Agents
Caption: Workflow for NMR analysis using a Chiral Solvating Agent.
Detailed Protocol: Using (R)-(-)-1,1'-Bi-2-naphthol (BINOL) as a CSA
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of 2-Amino-2-(1-methylcyclopropyl)acetic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add 1.0 to 1.5 equivalents of an enantiomerically pure CSA, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL). The optimal ratio of CSA to analyte may require some experimentation.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. It is crucial to ensure sufficient scans to achieve a good signal-to-noise ratio for accurate integration, especially for the minor enantiomer.
-
-
Data Analysis:
-
Identify a proton signal of the analyte that shows clear separation (splitting) into two distinct peaks, corresponding to the two diastereomeric complexes. The α-proton is often a good candidate.
-
Carefully integrate the areas of these two peaks.
-
Calculate the %ee using the integration values in the same manner as for the chromatographic methods.
-
Comparison of Techniques
| Feature | Chiral HPLC | Chiral GC | Chiral NMR |
| Principle | Differential interaction with a Chiral Stationary Phase | Separation of volatile derivatives on a chiral capillary column | Formation of transient diastereomeric complexes with a Chiral Solvating Agent |
| Sample Prep | Minimal (dissolution) for direct methods | Mandatory derivatization | Minimal (dissolution with CSA) |
| Resolution | Very Good to Excellent | Excellent | Good to Very Good |
| Sensitivity | Good (UV) to Excellent (MS) | Excellent (FID/MS) | Moderate |
| Speed | 10-30 minutes per sample | 15-40 minutes per sample | 5-15 minutes per sample |
| Sample Recovery | Destructive (unless semi-prep) | Destructive | Non-destructive |
| Key Advantage | Versatility and robustness | Highest resolution and sensitivity | Speed and non-destructive nature |
| Key Limitation | Column cost and lifetime | Required derivatization can introduce errors | Lower sensitivity, requires higher sample concentration |
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose.[15] Key validation parameters, as outlined by ICH and FDA guidelines, include:[15][16][17]
-
Specificity/Selectivity: The ability to resolve the two enantiomers from each other and from any impurities.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The validation of the enantiomeric excess of 2-Amino-2-(1-methylcyclopropyl)acetic acid is a critical step that demands a rigorous and well-chosen analytical strategy.
-
Chiral HPLC stands out as the most versatile and robust method, particularly direct analysis on a teicoplanin-based CSP, which avoids the complexities of derivatization.
-
Chiral GC offers unparalleled resolution and sensitivity but requires a carefully validated derivatization protocol to ensure accuracy.
-
Chiral NMR provides a rapid, non-destructive alternative that is ideal for quick checks and high-throughput screening, provided that sample concentration is not a limiting factor.
The optimal choice will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the stage of drug development. By understanding the principles behind each technique and adhering to rigorous validation standards, researchers can confidently and accurately determine the enantiomeric purity of this promising chiral building block.
References
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI. Retrieved from [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). PubMed. Retrieved from [Link]
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). SpringerLink. Retrieved from [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). PubMed. Retrieved from [Link]
-
Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003). PubMed. Retrieved from [Link]
-
Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved from [Link]
-
Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. (2020). ACS Publications. Retrieved from [Link]
-
1.1.3. Chiral separation of amino acids by gas chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (n.d.). PubMed. Retrieved from [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. Retrieved from [Link]
-
Capillary Electrophoresis: Trends and Recent Advances. (2018). ACS Publications. Retrieved from [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Chromatography Online. Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved from [Link]
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. Retrieved from [Link]
-
High Performance Capillary Electrophoresis. (n.d.). Agilent. Retrieved from [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. Retrieved from [Link]
-
Introduction to Capillary Electrophoresis. (n.d.). SCIEX. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]
-
Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. (n.d.). MDPI. Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]
-
Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube. Retrieved from [Link]
-
Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex. (2006). PubMed. Retrieved from [Link]
-
Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. (2018). PubMed. Retrieved from [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS. Retrieved from [Link]
-
One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (n.d.). RSC Publishing. Retrieved from [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. biopharminternational.com [biopharminternational.com]
Comparative Guide: In Vitro Metabolic Stability of 2-Amino-2-(1-methylcyclopropyl)acetic Acid
Executive Summary
2-Amino-2-(1-methylcyclopropyl)acetic acid (also known as
The Bottom Line: AMCA exhibits superior metabolic stability compared to its natural analogs. Its quaternary
This guide details the mechanistic basis of this stability, provides comparative performance expectations, and outlines the specific HILIC-MS/MS protocols required to accurately assess this polar zwitterion, as standard RPLC methods often fail.
Part 1: The Molecule & The Metabolic Challenge
To understand the utility of AMCA, one must first understand the failure points of the amino acids it replaces.
The Liability: Natural Amino Acid Catabolism
Natural hydrophobic amino acids (Leucine, Isoleucine, Valine) are rapidly metabolized via:
-
Transamination: Requires an
-proton abstraction by Pyridoxal Phosphate (PLP)-dependent aminotransferases. -
Oxidative Deamination: Mediated by L-amino acid oxidases (LAAO).
-
Side-chain Oxidation: CYP450-mediated hydroxylation of terminal methyl groups.
The Solution: AMCA Structural Defense
AMCA introduces two critical modifications:
-
-Methylation (Quaternary Center): Replacing the
-hydrogen with a methyl group renders the molecule "invisible" to aminotransferases and LAAOs. The initial step of proton abstraction is physically impossible. -
Cyclopropyl Constraint: The rigid cyclopropyl ring has a higher C-H bond dissociation energy than an isopropyl or isobutyl group, reducing the rate of radical-mediated CYP oxidation.[1]
Diagram: Mechanism of Metabolic Blockade
The following diagram illustrates why AMCA survives where Leucine fails.
Caption: Mechanistic comparison showing how the quaternary center of AMCA blocks the critical proton abstraction step required by aminotransferases.
Part 2: Comparative Analysis
The following table contrasts AMCA with L-Leucine (the natural analog) and AIB (
Table 1: Comparative Metabolic Profile (Human Liver Microsomes/S9)
| Feature | L-Leucine (Natural) | AIB (Standard Control) | AMCA (Subject) |
| Primary Metabolic Liability | Transamination (High) | None (High Stability) | Low (Ring Oxidation) |
| CYP450 Susceptibility | Moderate (Side chain) | Very Low | Low (Cyclopropyl resistance) |
| Proteolytic Stability | Low (Cleaved by proteases) | High (Steric hindrance) | Very High (Steric + Cyclic) |
| In Vitro | > 50 (High Clearance) | < 5 (Low Clearance) | < 10 (Low Clearance) |
| Expected | < 30 min | > 120 min | > 120 min |
| Transport Mechanism | LAT1 (Active Transport) | System L (Passive/Active) | System L (Likely) |
Expert Insight: The Cyclopropyl Advantage
While AIB is stable, it is conformationally flexible. AMCA offers similar metabolic stability to AIB but adds conformational constraint . The cyclopropyl ring locks the backbone torsion angles (
Part 3: Validated Experimental Protocols
CRITICAL WARNING: AMCA is a polar, zwitterionic small molecule. Standard Reverse-Phase (C18) LC-MS/MS methods will fail due to lack of retention, leading to ion suppression and unreliable data. You must use HILIC chromatography or Derivatization.
Protocol A: Microsomal Stability (Optimized for Polar Analytes)
Objective: Determine Intrinsic Clearance (
1. Incubation System
-
Test Compound: 1 µM AMCA (Low concentration to ensure first-order kinetics).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
2. Workflow Steps
-
Pre-incubation: Mix Buffer + Microsomes. Equilibrate at 37°C for 10 min.
-
Initiation: Add NADPH cofactor to start reaction.
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g.,
-AIB or -Leucine). -
Preparation: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.
3. Analytical Method (The "Self-Validating" Step)
To ensure data integrity, use Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Column: Waters BEH Amide or SeQuant ZIC-HILIC (
mm, 1.7 µm). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 90% B to 50% B over 3 minutes. (Amino acids elute early in RP, but retain well in HILIC).
-
Detection: MS/MS (ESI Positive). Monitor specific transition (Calculated
Fragment).
Diagram: HILIC-MS/MS Workflow
This workflow ensures the polar AMCA is retained and separated from the solvent front, preventing ion suppression.
Caption: Analytical workflow emphasizing the necessity of HILIC chromatography for valid retention of polar amino acids.
Part 4: Data Interpretation & Calculations
Calculating Intrinsic Clearance ( )
Plot the natural log (ln) of the remaining parent compound peak area ratio (Analyte/IS) vs. time. The slope of this line is
Acceptance Criteria
For AMCA to be considered a successful "metabolically stable" scaffold:
-
Recovery:
sample must show >95% recovery compared to a solvent standard. -
Stability:
remaining parent at min in HLM. -
Hepatocyte Scaling: If testing in hepatocytes,
µL/min/ cells suggests high metabolic stability suitable for once-daily dosing potential in peptide conjugates.
References
-
Metabolism of Cyclopropyl Groups: Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link
-
HILIC Analysis Guide: Agilent Technologies. (2017).[2] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8626EN. Link
-
Alpha-Methyl Amino Acid Stability: Soloshonok, V. A., et al. (2014). Challenges and recent advancements in the synthesis of
-disubstituted -amino acids. Organic & Biomolecular Chemistry. Link -
Peptide Stability Guidelines: Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. AAPS Journal, 17(1), 134-143. Link
-
General Protocol: FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Sources
QC Standards for 2-Amino-2-(1-methylcyclopropyl)acetic acid: A Comparative Guide
Executive Summary: The Conformational Architect
In the realm of peptide therapeutics and peptidomimetics, 2-Amino-2-(1-methylcyclopropyl)acetic acid (often abbreviated as (S)-Me-CPG or (S)-Mcpa ) is not merely a raw material; it is a structural architect. Unlike standard proteinogenic amino acids, this
While Aib (Aminoisobutyric acid) is the industry standard for inducing helical structures (specifically
This guide defines the rigorous Quality Control (QC) standards required to validate this material for high-value drug development, contrasting it with its nearest structural neighbors.
Comparative Analysis: Beyond the Standard
To understand the QC requirements, we must first benchmark the product against its functional alternatives. The critical differentiator is the stereochemical stability and steric profile .
Table 1: Structural and Functional Comparison
| Feature | (S)-Me-CPG (Target) | Aib (Benchmark) | L-tert-Leucine (Alternative) | ACPC (Analog) |
| Structure | 1-Aminocyclopropane-1-carboxylic acid | |||
| Chirality | Chiral (S or R) | Achiral | Chiral (L) | Achiral |
| Conformational Bias | Rigid, asymmetric screw sense | Rigid, symmetric ( | Bulky, | Rigid, |
| QC Challenge | Enantiomeric Purity (Critical) | No chiral QC needed | Enantiomeric Purity | No chiral QC needed |
| Hydrophobicity | High (Lipophilic Ring) | Moderate | High | Low to Moderate |
| Primary Use | Chiral helical induction, metabolic stability | Helical induction | Steric hindrance, protease resistance |
Key Insight: Unlike Aib, (S)-Me-CPG is chiral. A 1% contamination with the (R)-enantiomer can invert the "screw sense" of a resulting peptide helix, potentially nullifying biological activity. Therefore, Chiral Purity is the absolute critical quality attribute (CQA).
QC Standards: The "Gold Standard" Specification
For pharmaceutical applications (e.g., as an intermediate for HCV drugs or novel peptidomimetics), the following specifications are non-negotiable.
Table 2: Critical Quality Attributes (CQAs)
| Test Parameter | Acceptance Criteria | Method Principle |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identification | Conforms to Structure ( | Spectroscopic match to Ref Std |
| Assay (Titration) | 98.0% – 102.0% (Dried Basis) | Potentiometric Titration ( |
| Chemical Purity | HPLC (Derivatized or Low UV) | |
| Chiral Purity | Chiral HPLC (Crown Ether/Teicoplanin) | |
| Loss on Drying | Gravimetric ( | |
| Residue on Ignition | Sulfated Ash | |
| Heavy Metals | ICP-MS or Colorimetric | |
| Residual Solvents | Meets ICH Q3C limits (MeOH, Acetone) | GC-HS |
Experimental Protocols: Self-Validating Systems
Protocol A: Chiral Purity by HPLC (The Self-Validating Method)
Objective: Quantify the (R)-enantiomer impurity at levels
This protocol uses a Crown Ether stationary phase, which is superior for underivatized amino acids containing primary amines. The method is "self-validating" through the mandatory use of a resolution solution.
-
Column: Crownpak CR-I(+) (Daicel) or equivalent (150 x 3.0 mm, 5 µm).
-
Mobile Phase: Perchloric Acid pH 1.5 / Methanol (90:10 v/v).
-
Note: Low pH is essential to protonate the amine (
), enabling inclusion into the crown ether.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature:
(Strict control required; separation is temperature-sensitive). -
Detection: UV at 200 nm (or 210 nm to reduce baseline noise).
-
Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase.
System Suitability (The "Trust" Factor):
-
Resolution Solution: Mix (S)-Me-CPG and (R)-Me-CPG (approx. 1:1 ratio).
-
Criteria: The resolution (
) between the (R) and (S) peaks must be . -
Sensitivity Check: Inject a 0.05% solution of the (R)-enantiomer. Signal-to-Noise (
) must be .
Protocol B: Chemical Purity via OPA Derivatization
Objective: Detect non-chiral impurities (synthetic intermediates) with high sensitivity.
Direct UV detection of aliphatic amino acids is poor. Pre-column derivatization with o-Phthalaldehyde (OPA) creates a highly fluorescent isoindole derivative, allowing detection of trace organic impurities that lack chromophores.
-
Reagent: OPA (10 mg) + 3-Mercaptopropionic acid (10 µL) in 0.4 M Borate Buffer (pH 10.2).
-
Derivatization: Mix 10 µL sample + 10 µL reagent. Wait 1 minute. Inject immediately.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: 10 mM
pH 7.2. -
Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).
-
Gradient: 0% B to 60% B over 15 min.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
Visualization: QC Decision Logic
The following diagram illustrates the logical flow for releasing a batch of 2-Amino-2-(1-methylcyclopropyl)acetic acid, emphasizing the critical "Fail" points that protect downstream synthesis.
Caption: QC Decision Tree for (S)-Me-CPG. Note that Chiral Purity is the primary gatekeeper due to its impact on peptide secondary structure.
References
-
Veeprho Pharmaceuticals. (2S)-Amino-2-(1-methylcyclopropyl)acetic acid | CAS 78213-60-2. Retrieved from
-
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.[1] Retrieved from
-
Toniolo, C., et al. The Aib residue in peptaibiotics and synthetic sequences: Analysis of nonhelical conformations. Chemistry & Biodiversity, 2008. Retrieved from
-
Sriram Chem. (2S)-Amino-2-(1-methylcyclopropyl)acetic acid Reference Standard. Retrieved from
-
Agilent Technologies. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Amino-2-(1-methylcyclopropyl)acetic acid
Executive Summary: Immediate Action Plan
Core Directive: The preferred disposal method for 2-Amino-2-(1-methylcyclopropyl)acetic acid (and its hydrochloride salts) is high-temperature incineration via a licensed hazardous waste contractor.
-
DO NOT dispose of down the drain.[1]
-
DO NOT mix with strong oxidizers or active metals.
-
DO segregate as "Organic Solid" or "Corrosive Acidic" waste depending on the salt form.
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the specific form of the compound. This unnatural amino acid is typically supplied as a hydrochloride salt, which alters its acidity and handling requirements.
| Parameter | Data | Operational Implication |
| Compound Name | 2-Amino-2-(1-methylcyclopropyl)acetic acid | Primary identification. |
| CAS Number | 78213-60-2 (HCl salt) / 49607-01-4 (Analog) | Use CAS to verify waste manifest. |
| Physical State | White to off-white solid (Powder/Crystals) | Dust inhalation risk during transfer. |
| Acidity (pKa) | ~2.0 (Carboxyl), ~9.5 (Amino) | Corrosive to mucous membranes in salt form. |
| Stability | Cyclopropyl ring strain | Acid Sensitive: Ring opening may occur in strong acid/heat. |
| Solubility | Water, Methanol | High water solubility risks environmental leaching. |
Safety Critical Warning: The cyclopropyl moiety possesses significant ring strain (~27.5 kcal/mol). While generally stable, exposure to strong concentrated acids or Lewis acids can trigger ring-opening reactions, potentially generating heat or unexpected byproducts [1].
Disposal Decision Logic (Workflow)
The following decision tree outlines the logical flow for categorizing and treating this waste stream.
Figure 1: Decision logic for segregating 2-Amino-2-(1-methylcyclopropyl)acetic acid waste based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Context: Disposal of expired stock, contaminated solids, or weighing paper.
-
PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the powder is fine.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from the HCl salt.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride"
-
Hazards: Check "Toxic" and "Corrosive".[2]
-
-
Segregation: Place the sealed container into the Solid Organic Waste stream.
-
Handover: Transfer to your institution's Environmental Health & Safety (EHS) team for incineration.
Protocol B: Liquid Waste (Solutions)
Context: Disposal of HPLC waste, mother liquors, or reaction mixtures.
-
Characterize the Solvent:
-
Organic (MeOH/ACN): Pour into the "Organic Solvents" carboy. If the compound concentration is <1%, it generally does not alter the waste classification of the solvent itself.
-
Aqueous (Water/Buffer): DO NOT pour down the sink. Even if the pH is neutral, unnatural amino acids can persist in the environment or disrupt biological treatment stages at wastewater plants [2].
-
-
Neutralization (Only if required by local EHS):
-
Consolidation: Collect in a carboy labeled "Aqueous Chemical Waste" with a list of all toxic components.
Protocol C: Spill Cleanup
Context: Accidental release of powder or liquid in the laboratory.
-
Isolate: Evacuate the immediate area and post a warning sign.
-
Protect: Don full PPE (Nitrile gloves, goggles, lab coat).
-
Contain:
-
Solids: Cover with a wet paper towel to prevent dust generation. Scoop up carefully and place in a waste jar.
-
Liquids: Absorb with an inert material (vermiculite or spill pads). Do not use combustible materials (sawdust) if mixed with oxidizers.
-
-
Decontaminate: Wipe the surface with a dilute soap solution followed by water. Treat all cleanup materials as hazardous waste [3].
Technical Rationale & Scientific Integrity
Why Incineration?
The cyclopropyl group is a high-energy structural motif. While stable in storage, it represents a form of "stored chemical energy" due to ring strain.
-
Biological Resistance: Unnatural amino acids (non-proteinogenic) are often poor substrates for standard biological degradation pathways (proteolysis) used in municipal water treatment [4].
-
Complete Destruction: Incineration at >850°C ensures the oxidation of the carbon backbone and the conversion of nitrogen to
or captured , preventing environmental accumulation.
Compatibility Warnings
-
Strong Acids: Contact with concentrated sulfuric or nitric acid can cause rapid ring opening of the cyclopropyl group. This reaction is exothermic and should be avoided in waste containers [5].
-
Chlorination: Avoid mixing with bleach (sodium hypochlorite). Amino acids react with hypochlorite to form N-chloro compounds (chloramines), which are toxic and unstable.
References
- Cyclopropyl Stability: Wiberg, K. B. (1986). Structures, energies and chemical properties of cyclopropanes.
-
Unnatural Amino Acid Fate: EPA. (2025).[4] Disposal of Chemical Agents and Munitions. Link
-
Spill Response: American Chemical Society. (2023).[3] Guide to Chemical Spill Response in Laboratories. Link
-
Biodegradability: Sigma-Aldrich. (2025). Safety Data Sheet: Cyclopropylamine derivatives. Link
-
Reactivity: Fisher Scientific. (2025).[4] Chemical Compatibility Database. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
